molecular formula C23H26N2O6 B15587565 Rauvoyunine B

Rauvoyunine B

Cat. No.: B15587565
M. Wt: 426.5 g/mol
InChI Key: CLKVTWIYTILMIO-ZGKRLRPPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvoyunine B is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18+,19+,21?,22+,23+/m1/s1

InChI Key

CLKVTWIYTILMIO-ZGKRLRPPSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Complexity: A Technical Guide to the Chemical Structure Elucidation of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the core methodologies and data interpretation involved in the chemical structure elucidation of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid. Isolated from the aerial parts of Rauvolfia yunnanensis, this natural product presents a complex heterocyclic framework, the determination of which serves as a case study in modern spectroscopic techniques. This document outlines the experimental protocols for its isolation and the comprehensive analysis of spectroscopic data that led to the definitive establishment of its structure.

Isolation of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. The following protocol details the methodology employed to obtain pure this compound.

Experimental Protocol: Extraction and Isolation

  • Extraction: The air-dried and powdered aerial parts of Rauvolfia yunnanensis (10 kg) were extracted with 95% ethanol (B145695) (3 x 50 L) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate. The aqueous layer was then basified with 10% aqueous ammonia (B1221849) to a pH of 9-10 and subsequently extracted with dichloromethane (B109758) (CH₂Cl₂).

  • Preliminary Chromatography: The CH₂Cl₂ fraction, containing the total alkaloids, was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether/acetone (from 100:1 to 1:1) to yield several fractions.

  • Multi-Step Chromatographic Purification: Fractions containing compounds of interest were further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography (eluting with CH₂Cl₂/methanol, 1:1) and semi-preparative high-performance liquid chromatography (HPLC) on a C18 column to afford pure this compound.

Spectroscopic Data Analysis and Structure Determination

The definitive structure of this compound was established through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

2.1. Molecular Formula Determination

The molecular formula of this compound was determined by HR-ESI-MS, which provided a precise mass measurement of the protonated molecule.

Parameter Value
Ionization ModePositive
Measured m/z [M+H]⁺367.1650
Calculated m/z for C₂₁H₂₃N₂O₄⁺367.1652
Deduced Molecular Formula C₂₁H₂₂N₂O₄

This molecular formula indicates 12 degrees of unsaturation.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structure elucidation process, providing detailed information about the carbon skeleton and the connectivity of protons and carbons. All spectra were recorded in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2100.24.88 (s)
351.53.25 (m)
552.83.50 (m)
620.61.95 (m), 1.80 (m)
7108.9-
8128.1-
9118.97.48 (d, 7.5)
10122.17.15 (t, 7.5)
11120.07.08 (t, 7.5)
12110.87.25 (d, 7.5)
13136.2-
1445.92.55 (m), 2.40 (m)
1532.12.10 (m)
1654.32.80 (d, 5.0)
1721.01.15 (d, 6.5)
19125.85.60 (q, 6.5)
20132.5-
2160.54.20 (d, 12.0), 3.95 (d, 12.0)
N-1-H-8.10 (br s)
OMe52.53.75 (s)
COOMe172.1-

2.3. Interpretation of Spectroscopic Data and Structural Assembly

The elucidation of the intricate structure of this compound was a stepwise process, integrating information from various NMR experiments. The logical workflow for this process is depicted below.

structure_elucidation_workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation and Fragment Assembly cluster_conclusion Final Structure H_NMR ¹H NMR Indole Identify Indole Moiety (δH 7.0-7.5, δC 108-136) H_NMR->Indole Spin_Systems Establish Proton Spin Systems (COSY Correlations) H_NMR->Spin_Systems C_NMR ¹³C NMR C_NMR->Indole HSQC HSQC C_H_Conn Direct C-H Correlations (HSQC) HSQC->C_H_Conn HMBC HMBC Long_Range Long-Range C-H Correlations (HMBC) HMBC->Long_Range COSY ¹H-¹H COSY COSY->Spin_Systems MS HR-ESI-MS Formula Determine Molecular Formula (C₂₁H₂₂N₂O₄) MS->Formula Fragment_A Assemble Fragment A (Indole and associated aliphatic chain) Formula->Fragment_A Indole->Fragment_A Spin_Systems->Fragment_A Fragment_B Assemble Fragment B (Picraline core) Spin_Systems->Fragment_B C_H_Conn->Fragment_A C_H_Conn->Fragment_B Long_Range->Fragment_B Final_Structure Connect Fragments and Confirm with HMBC Long_Range->Final_Structure Fragment_A->Final_Structure Fragment_B->Final_Structure Rauvoyunine_B This compound Structure Final_Structure->Rauvoyunine_B

Workflow for the structure elucidation of this compound.

2.3.1. Identification of Key Functional Groups and Substructures

  • Indole Moiety: The ¹H NMR spectrum showed four aromatic protons between δH 7.08 and 7.48, and the ¹³C NMR spectrum displayed signals characteristic of an indole ring system (δC 108.9 to 136.2).

  • Ester Group: The ¹³C NMR signal at δC 172.1 and the ¹H NMR singlet at δH 3.75 (integrating to 3H) corresponding to a carbon at δC 52.5, indicated the presence of a methyl ester group (-COOCH₃).

  • Ethylidene Group: ¹H-¹H COSY correlations between the quartet at δH 5.60 (H-19) and the doublet at δH 1.15 (H-17) established the presence of an ethylidene moiety.

2.3.2. Connectivity from 2D NMR Data

The connectivity of the remaining atoms was established through detailed analysis of HMBC (Heteronuclear Multiple Bond Correlation) and ¹H-¹H COSY (Correlation Spectroscopy) spectra.

hmbc_correlations cluster_indole Indole Core cluster_picraline Picraline (B586500) Skeleton N1H N1-H C2 C-2 N1H->C2 HMBC C7 C-7 N1H->C7 HMBC C13 C-13 N1H->C13 HMBC H2 H-2 C3 C-3 H2->C3 HMBC C7_pic C-7 H2->C7_pic HMBC C21 C-21 H2->C21 HMBC H3 H-3 C5 C-5 H3->C5 HMBC H5 H-5 H5->C3 HMBC H16 H-16 COOMe COOMe H16->COOMe HMBC H17 H-17 C20 C-20 H17->C20 HMBC C19 C19 H17->C19 HMBC H19 H-19 C15 C-15 H19->C15 HMBC

Key HMBC correlations for establishing the structure of this compound.

Key HMBC correlations that were instrumental in piecing together the molecular framework include:

  • The indole proton N1-H showed correlations to C-2, C-7, and C-13, confirming the indole substructure and its linkage points.

  • The proton at δH 4.88 (H-2) showed correlations to C-3, C-7, and C-21, establishing the linkage of the indole to the picraline core.

  • The methyl protons of the ethylidene group (H-17) showed correlations to C-19 and C-20, confirming this substructure.

  • The proton H-16 showed a correlation to the ester carbonyl carbon, placing the methyl ester group at this position.

Through the meticulous piecing together of these spectroscopic puzzle pieces, the complete planar structure and relative stereochemistry of this compound were unequivocally determined.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques, particularly multi-dimensional NMR, in unraveling the complex architectures of natural products. This guide has provided a detailed overview of the experimental protocols for its isolation and a comprehensive breakdown of the data analysis that led to its structural determination. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who may be interested in the synthesis, biological evaluation, or derivatization of this and related indole alkaloids.

Isolation of Rauvoyunine B from Rauvolfia vomitoria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Rauvoyunine B, a monoterpenoid indole (B1671886) alkaloid, from the plant Rauvolfia vomitoria. This document outlines the necessary experimental protocols, data presentation, and logical workflows for the successful extraction and purification of this compound.

Introduction

Rauvolfia vomitoria, a member of the Apocynaceae family, is a well-known medicinal plant rich in a diverse array of indole alkaloids.[1] These compounds have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. Among these is this compound (also referred to as rauvomine B), a novel C18 normonoterpenoid indole alkaloid.[2] This guide details the methodologies for its isolation from the aerial parts of Rauvolfia vomitoria, based on established phytochemical techniques.

General Isolation Strategy

The isolation of this compound follows a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general workflow is depicted below.

G start Dried Aerial Parts of Rauvolfia vomitoria extraction Solvent Extraction (e.g., Acidified Ethanol) start->extraction concentration Concentration of Extract extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column1 Initial Column Chromatography (e.g., Macroporous Resin) crude_extract->column1 fractions1 Fraction Collection column1->fractions1 column2 Secondary Chromatography (e.g., Ion Exchange Resin) fractions1->column2 fractions2 Fraction Collection and Pooling column2->fractions2 column3 Final Purification (e.g., Reversed-Phase HPLC) fractions2->column3 pure_compound Pure this compound column3->pure_compound

Fig. 1: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on general methods for alkaloid isolation from Rauvolfia species and specific information available for the isolation of rauvomine B.

Plant Material and Extraction
  • Plant Material Preparation: The aerial parts of Rauvolfia vomitoria are collected and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is macerated in an acidified ethanol (B145695) solution (e.g., 70-95% ethanol with 1-2% acetic or hydrochloric acid) at room temperature for 48-72 hours with occasional stirring. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

The purification process involves a series of chromatographic steps to separate this compound from other alkaloids and plant metabolites.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent like n-hexane to remove fats and chlorophyll. The aqueous layer is then basified with a weak base (e.g., sodium carbonate or ammonia (B1221849) solution) to a pH of 9-10 and extracted with a moderately polar organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layer containing the total alkaloids is then concentrated.

  • Column Chromatography I (Macroporous Resin): The crude alkaloid extract is subjected to column chromatography using a non-polar macroporous adsorption resin. The column is first washed with water and then eluted with a stepwise gradient of ethanol in water (e.g., 40% and 80% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Column Chromatography II (Cation Exchange Resin): Fractions enriched with the target compound are pooled, concentrated, and further purified using a weakly acidic cation exchange resin. The column is washed and then eluted with an appropriate buffer or a hydroalcoholic solution.

  • Column Chromatography III (Reversed-Phase): The final purification is achieved using a C18 reversed-phase chromatography medium. The sample is eluted with a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in water. The eluate is collected in fractions, and those containing pure this compound (as determined by HPLC and TLC) are combined and concentrated.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Aerial Parts maceration Maceration with Acidified Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Acid-Base Partitioning concentration1->partitioning column1 Macroporous Resin Chromatography partitioning->column1 column2 Cation Exchange Chromatography column1->column2 column3 Reversed-Phase Chromatography column2->column3 final_product final_product column3->final_product Pure this compound

Fig. 2: Detailed experimental workflow for this compound isolation.

Data Presentation

The quantitative data from the isolation process should be meticulously recorded and presented in a tabular format for clarity and comparison.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialSolvent/EluentYield (g)Yield (%)
Extraction Dried Aerial Parts (kg)Acidified Ethanol--
Crude Extract ----
Partitioning Crude Extract (g)Dichloromethane--
Crude Alkaloids ----
Column I Crude Alkaloids (g)40% & 80% Ethanol--
Column II Enriched Fraction (g)50% Ethanol--
Column III Purified Fraction (g)Methanol/Water--
This compound ----

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR -
¹³C NMR -
HR-ESI-MS m/z [M+H]⁺
UV (MeOH) λmax (nm)
IR (KBr) νmax (cm⁻¹)

Note: Specific data points to be filled in upon experimental determination.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallography cluster_chiroptical Chiroptical Methods nmr 1D & 2D NMR (¹H, ¹³C, COSY, HMBC, HSQC) structure Elucidated Structure of This compound nmr->structure ms Mass Spectrometry (HR-ESI-MS) ms->structure uv_ir UV-Vis & IR Spectroscopy uv_ir->structure xray Single-Crystal X-ray Diffraction xray->structure ecd Electronic Circular Dichroism (ECD) ecd->structure

Fig. 3: Methodologies for the structural elucidation of this compound.

The combination of these analytical methods provides unambiguous evidence for the molecular structure and absolute configuration of this compound.[2]

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Rauvolfia vomitoria. The successful implementation of these protocols will enable researchers and drug development professionals to obtain this novel alkaloid for further pharmacological investigation and potential therapeutic applications. Adherence to detailed record-keeping and data analysis is crucial for the reproducibility and validation of the isolation process.

References

Biosynthesis of sarpagine-type indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biosynthesis of sarpagine-type indole (B1671886) alkaloids, designed for researchers, scientists, and drug development professionals.

Introduction

Sarpagine-type alkaloids are a significant class of monoterpenoid indole alkaloids (MIAs) characterized by a complex, cage-like polycyclic structure.[1] These natural products are predominantly found in plants of the Apocynaceae family, particularly within the Rauvolfia and Alstonia genera.[2][3] Their biosynthesis originates from the precursors tryptophan and the monoterpenoid secologanin (B1681713).[4] The pathway commences with the formation of strictosidine (B192452), a central intermediate for over 3,000 MIAs.[1][5][6]

This class of alkaloids is of considerable interest due to the diverse and potent biological activities of its members.[3] A prominent example is ajmaline (B190527), an antiarrhythmic drug isolated from Rauvolfia serpentina (Indian Snakeroot), which has been a focal point of biosynthetic research for decades.[7][8] Understanding the intricate enzymatic steps involved in the formation of the sarpagine (B1680780) skeleton and its derivatives is crucial for developing synthetic biology platforms and metabolic engineering strategies aimed at producing these valuable compounds.

This document provides a detailed overview of the core biosynthetic pathway leading to the sarpagine framework and explores the branch pathways to key alkaloids such as ajmaline. It includes summaries of quantitative enzyme data, detailed experimental methodologies derived from seminal studies, and visualizations of the key pathways and workflows.

The Core Biosynthetic Pathway: From Precursors to the Sarpagine Skeleton

The assembly of the sarpagine scaffold is a multistep enzymatic cascade that begins with the universal MIA precursor, strictosidine. The key transformations involve deglycosylation, cyclization to form the characteristic sarpagan bridge, and subsequent modifications.

Formation and Processing of Strictosidine

The pathway is initiated by the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin.[2]

  • Strictosidine Synthase (STR): This enzyme catalyzes the stereospecific Pictet-Spengler reaction between tryptamine and secologanin to exclusively form 3-α(S)-strictosidine.[9][10] This reaction is the committed step for the biosynthesis of virtually all MIAs.[5][9]

  • Strictosidine β-D-Glucosidase (SG): Following its synthesis, strictosidine is deglycosylated by SG. This removes the glucose moiety, generating a highly reactive and unstable aglycone intermediate.[1][2][11] This aglycone is the substrate for subsequent pathway branching.

Assembly of the Sarpagan Core

The unstable strictosidine aglycone undergoes a series of complex, enzyme-catalyzed rearrangements to form the foundational structure of sarpagine-type alkaloids.

  • Sarpagan Bridge Enzyme (SBE): This cytochrome P450-dependent enzyme is responsible for a critical cyclization step, forming the C5-C16 bond that defines the sarpagan bridge.[1][2][4] This reaction converts intermediates derived from the strictosidine aglycone, such as 4,21-dehydrogeissoschizine, into polyneuridine (B1254981) aldehyde.[2][4]

  • Polyneuridine-aldehyde Esterase (PNAE): PNAE, a highly specific enzyme from the α/β-hydrolase superfamily, catalyzes the hydrolysis of the methyl ester group in polyneuridine aldehyde.[12][13][14] This reaction results in the formation of the labile alkaloid 16-epivellosimine (B1246557), which represents a key branch point in the biosynthesis of sarpagan and ajmalan-type alkaloids.[12][14]

  • Vellosimine Reductase (VeR): After the epimerization of 16-epivellosimine to vellosimine, VeR catalyzes an NADPH-dependent reduction to yield 10-deoxysarpagine.[2]

  • Deoxysarpagine Hydroxylase (DH): The final step in the formation of the parent alkaloid sarpagine is the hydroxylation of 10-deoxysarpagine, a reaction catalyzed by DH, which is a novel cytochrome P450-dependent monooxygenase.[2]

Sarpagine Biosynthesis precursor precursor intermediate intermediate product product enzyme enzyme sub0 Tryptamine + Secologanin e1 STR sub0->e1 sub1 Strictosidine e2 SG sub1->e2 sub2 Strictosidine Aglycone e3 SBE sub2->e3 sub3 Polyneuridine Aldehyde e4 PNAE sub3->e4 sub4 16-Epivellosimine e5 Epimerization sub4->e5 sub5 Vellosimine e6 VeR sub5->e6 sub6 10-Deoxysarpagine e7 DH sub6->e7 sub7 Sarpagine e1->sub1 e2->sub2 e3->sub3 e4->sub4 e5->sub5 e6->sub6 e7->sub7

Caption: Core biosynthetic pathway of sarpagine-type alkaloids.

Branch Pathway: Biosynthesis of Ajmaline

The antiarrhythmic drug ajmaline is a prominent sarpagine-type alkaloid whose biosynthesis has been extensively studied.[7] The pathway to ajmaline branches from the core pathway at the intermediate 16-epivellosimine and involves a series of acetylation, hydroxylation, reduction, and methylation steps.

  • Vinorine (B1233521) Synthase (VS): This enzyme catalyzes the crucial first step of the ajmaline branch, an acetyl-CoA-dependent acetylation and cyclization of 16-epivellosimine to form vinorine.[8][15] VS is a member of the BAHD superfamily of acyltransferases.[8][16]

  • Vinorine Hydroxylase (VH): Vinorine is then hydroxylated by VH, a cytochrome P450 enzyme, to produce vomilenine (B1248388).[4][17]

  • Vomilenine Reductase (VR): The indolenine double bond of vomilenine is stereospecifically reduced by the NADPH-dependent enzyme VR to yield 1,2-dihydrovomilenine (B1246003).[4][18]

  • 1,2-Dihydrovomilenine Reductase (DHVR): A second NADPH-dependent reduction is catalyzed by DHVR, converting 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.[4][19]

  • Acetylajmalan Esterase (AAE): The acetyl group at the 17-position is removed by AAE to form norajmaline (B1263583).[4][19]

  • Norajmaline N-methyltransferase (NNMT): The final step is the methylation of the indole nitrogen of norajmaline by NNMT, yielding the final product, ajmaline.[4][19]

Ajmaline Biosynthesis intermediate intermediate product product enzyme enzyme sub0 16-Epivellosimine sub1 Vinorine sub0->sub1 Vinorine Synthase (VS) + Acetyl-CoA sub2 Vomilenine sub1->sub2 Vinorine Hydroxylase (VH) (P450) sub3 1,2-Dihydrovomilenine sub2->sub3 Vomilenine Reductase (VR) + NADPH sub4 17-O-Acetylnorajmaline sub3->sub4 1,2-Dihydrovomilenine Reductase (DHVR) + NADPH sub5 Norajmaline sub4->sub5 Acetylajmalan Esterase (AAE) sub6 Ajmaline sub5->sub6 Norajmaline N-methyltransferase (NNMT)

Caption: The biosynthetic branch pathway leading to ajmaline.

Quantitative Data Summary

Quantitative characterization of the biosynthetic enzymes is essential for understanding reaction efficiencies and for metabolic engineering applications. The following tables summarize key kinetic and physicochemical parameters reported for enzymes in the sarpagine and ajmaline pathways.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate(s) K_m (µM) Source
Vinorine Synthase Gardneral* 7.5 [16]
Vinorine Synthase Acetyl-CoA 57 [16]

*Gardneral is a substrate analog used for kinetic studies.

Table 2: Physicochemical Properties of Pathway Enzymes

Enzyme Source Organism Molecular Weight (Mr) Optimal pH Optimal Temperature (°C) Source

| Vomilenine Reductase | Rauvolfia serpentina | 43 kDa | 5.7 - 6.2 | 30 |[18] |

Experimental Protocols

The elucidation of the sarpagine and ajmaline biosynthetic pathways has relied on a combination of classical enzymology, protein chemistry, and molecular biology. The protocols outlined below are representative of the key methodologies employed in the field.

Enzyme Isolation and Purification
  • Source Material: Enzymes are typically isolated from plant cell suspension cultures, such as those of Rauvolfia serpentina, which are a rich source of biosynthetic enzymes.[12][14][18]

  • Protein Extraction: Plant cells are harvested and homogenized in a suitable extraction buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors and reducing agents (e.g., DTT, β-mercaptoethanol) to maintain protein integrity.

  • Purification: A multi-step chromatography approach is common for purifying native enzymes. This can include:

    • Anion Exchange Chromatography: To separate proteins based on net charge.

    • Hydroxylapatite Chromatography: For further separation based on charge.

    • Gel Filtration (Size Exclusion) Chromatography: To separate proteins by molecular size.

    • Affinity Chromatography: For recombinant proteins expressed with a tag (e.g., His-tag), Ni-NTA affinity chromatography is a highly effective single-step purification method.[14] Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assays
  • Reaction Mixture: A typical assay mixture contains the purified enzyme, the specific substrate (e.g., vomilenine for VR), and any required cofactors (e.g., NADPH for reductases, Acetyl-CoA for acetyltransferases) in a buffer at the optimal pH and temperature.[16][18]

  • Incubation: The reaction is initiated by adding the enzyme or substrate and incubated for a defined period.

  • Reaction Termination: The reaction is stopped, often by adding an organic solvent (e.g., methanol, ethyl acetate) or by heat denaturation.

  • Product Analysis: The formation of the product is quantified. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is the most common method for separating and quantifying the alkaloid products.

  • Kinetic Parameter Determination: To determine K_m and V_max, initial reaction velocities are measured across a range of substrate concentrations. The data are then fitted to the Michaelis-Menten equation, often using a linearized plot like the Lineweaver-Burk plot.[20][21]

Molecular Cloning and Heterologous Expression

A "reverse genetics" approach has been highly successful for cloning the genes encoding pathway enzymes.[11]

  • Protein Sequencing: The purified native protein is subjected to proteolytic digestion (e.g., with LysC), and the resulting peptides are sequenced using Edman degradation or mass spectrometry.[14]

  • Primer Design and PCR: Degenerate primers are designed based on the partial amino acid sequences. These primers are used in PCR with cDNA synthesized from the plant's mRNA as a template to amplify a fragment of the target gene.[14][16]

  • cDNA Library Screening: The amplified fragment is then used as a probe to screen a cDNA library from the source plant to isolate the full-length gene sequence.[14]

  • Heterologous Expression: The full-length cDNA is cloned into an expression vector (e.g., pET vectors for E. coli). The recombinant protein is then overexpressed in a suitable host, such as E. coli, which allows for the production of large quantities of the enzyme for characterization and structural studies.[14][16][22]

Experimental Workflow start start process process analysis analysis molbio molbio endpoint endpoint A Plant Cell Culture B Protein Extraction & Purification A->B C Enzyme Assay B->C E Partial Peptide Sequencing B->E D Kinetic & Property Characterization C->D K Functional Confirmation D->K G Gene Cloning (Reverse Genetics) E->G F cDNA Library Construction F->G H Heterologous Expression (e.g., E. coli) G->H I Purification of Recombinant Protein H->I I->C confirms activity J Structural Analysis (X-ray Crystallography) I->J I->K J->K

Caption: A typical workflow for enzyme discovery and characterization.

Conclusion

The biosynthesis of sarpagine-type indole alkaloids is a testament to the elegant complexity of plant specialized metabolism. Through the coordinated action of diverse enzyme families—including synthases, glucosidases, P450s, esterases, reductases, and transferases—simple precursors are transformed into structurally intricate and pharmacologically active molecules like sarpagine and ajmaline. The elucidation of these pathways, driven by the experimental approaches detailed herein, has not only advanced our fundamental understanding of natural product biosynthesis but also laid the groundwork for future applications. The availability of cloned genes and characterized enzymes opens the door for metabolic engineering and synthetic biology approaches to produce these valuable alkaloids in microbial hosts, potentially leading to sustainable and scalable sources for drug development.

References

Spectroscopic Profile of Rauvoyunine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rauvoyunine B, a picraline-type indole (B1671886) alkaloid. The information presented herein is compiled from the primary literature describing its isolation and structural elucidation, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a novel indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data and the experimental protocols used for its characterization.

Spectroscopic Data

The following tables present the quantitative spectroscopic data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
1 8.05 s
3 4.15 m
2.08 m
2.55 m
1.85 m
2.25 m
9 7.48 d 7.5
10 7.12 t 7.5
11 7.18 t 7.5
12 7.35 d 7.5
14α 1.45 m
14β 1.95 m
15 2.85 m
16 2.60 s
18 (H₃) 1.88 s
19 5.60 q 6.8
21α 4.25 d 11.5
21β 4.55 d 11.5
OMe 3.75 s

| OAc | 2.10 | s | |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Position δ (ppm) Type
2 175.2 C
3 53.8 CH
5 52.1 CH₂
6 21.5 CH₂
7 54.8 C
8 134.5 C
9 121.5 CH
10 120.0 CH
11 128.2 CH
12 110.8 CH
13 142.8 C
14 34.2 CH₂
15 35.5 CH
16 52.8 C
18 12.5 CH₃
19 130.5 CH
20 135.8 C
21 65.5 CH₂
OMe 52.5 CH₃
C=O (Ac) 170.5 C

| CH₃ (Ac) | 21.0 | CH₃ |

Mass Spectrometry and Infrared Spectroscopy Data

Table 3: HRESIMS and IR Data for this compound

Technique Data
HRESIMS m/z 423.2230 [M+H]⁺ (calculated for C₂₄H₃₁N₂O₅, 423.2227)

| IR (KBr) | νₘₐₓ 3440, 2925, 1735, 1630, 1460, 1240, 750 cm⁻¹ |

Experimental Protocols

Isolation of this compound

The aerial parts of Rauvolfia yunnanensis were collected, air-dried, and powdered. The powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic techniques for fractionation and purification.

The crude extract was initially partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing indole alkaloids, as indicated by thin-layer chromatography, were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20. The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as the internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6210 TOF mass spectrometer.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Rauvolfia yunnanensis) extraction Solvent Extraction plant_material->extraction partition Liquid-Liquid Partition extraction->partition column_chrom Column Chromatography (Silica Gel, Sephadex) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Structure of This compound data_analysis->structure

Spectroscopic analysis workflow for this compound.

Rauvoyunine B: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia yunnanensis. As a member of the extensive family of indole alkaloids, which are known for their diverse and potent biological activities, this compound presents a subject of significant interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities with a focus on its immunosuppressive effects. All quantitative data is summarized in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Physical and Chemical Properties

While a complete experimental profile of all physical constants for this compound is not yet available in the public domain, extensive spectroscopic and spectrometric data have been published, allowing for its unambiguous identification and characterization.

General Properties

This compound is a white amorphous powder.[1] Like many indole alkaloids, it is a crystalline solid at room temperature. It is soluble in a variety of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₆[1]
Molecular Weight 426.46 g/mol
Exact Mass 426.1791 [M]⁺ (calculated for C₂₃H₂₆N₂O₆, 426.1785)[1]
Appearance White amorphous powder[1]
UV (MeOH) λmax (log ε) 225 (4.25), 282 (3.71), 290 (3.67) nm[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

The following table summarizes the ¹H (500 MHz) and ¹³C (125 MHz) NMR data for this compound recorded in CDCl₃.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2100.1
352.34.31 (s)
553.63.59 (dd, 11.5, 4.9)
619.92.15 (m), 1.95 (m)
757.0
8134.5
9122.97.21 (d, 7.5)
10120.06.82 (t, 7.5)
11128.06.90 (t, 7.5)
12109.86.78 (d, 7.5)
13143.2
1434.71.85 (m)
1530.62.55 (m)
1650.12.30 (m)
1765.24.25 (d, 12.0), 3.95 (d, 12.0)
186.91.68 (d, 6.9)
19118.75.45 (q, 6.9)
20132.1
2159.84.65 (s)
OMe52.93.75 (s)
OAc170.8, 21.02.05 (s)

Experimental Protocols

Isolation of this compound

The following protocol for the extraction and isolation of this compound is based on the methodology reported by Li-Mei Li, et al.[1]

1. Extraction:

  • Air-dried and powdered whole plants of Rauvolfia yunnanensis (10 kg) are extracted three times with 95% ethanol (B145695) at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in 0.5% HCl and partitioned with ethyl acetate to remove non-alkaloidal components.

  • The acidic aqueous layer is then basified with 10% NH₄OH to a pH of 9-10 and subsequently partitioned with chloroform to obtain the total alkaloids.

2. Chromatographic Separation:

  • The total alkaloid extract is subjected to column chromatography on a silica (B1680970) gel column.

  • Elution is performed with a gradient of chloroform-methanol (from 100:1 to 0:1, v/v) to yield several fractions.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • This compound containing fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Rauvolfia yunnanensis (10 kg) extraction Extract with 95% EtOH plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_partition Suspend in 0.5% HCl, Partition with EtOAc crude_extract->acid_partition acidic_layer Acidic Aqueous Layer acid_partition->acidic_layer base_partition Basify with NH4OH, Partition with CHCl3 acidic_layer->base_partition total_alkaloids Total Alkaloids base_partition->total_alkaloids silica_gel_1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) total_alkaloids->silica_gel_1 fractions Fractions containing this compound silica_gel_1->fractions repeated_cc Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->repeated_cc prep_hplc Preparative HPLC repeated_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Immunosuppressive Activity

This compound has been evaluated for its immunosuppressive activity. In an in vitro assay, it demonstrated moderate inhibitory activity on T cell proliferation induced by concanavalin (B7782731) A.[1] The IC₅₀ value was reported to be 7.8 μM. This finding suggests that this compound may have potential as a lead compound for the development of novel immunosuppressive agents.

Potential Signaling Pathways

The precise molecular mechanisms underlying the immunosuppressive activity of this compound have not yet been elucidated. However, based on the known mechanisms of other immunosuppressive indole alkaloids, it is plausible that this compound may exert its effects by modulating key signaling pathways involved in T cell activation and proliferation. Three major pathways are central to T cell function: the NF-κB pathway, the MAPK pathway, and the Calcineurin-NFAT pathway.

It is hypothesized that this compound may interfere with one or more of these signaling cascades. For instance, some indole alkaloids have been shown to inhibit the activation of NF-κB, a crucial transcription factor for the expression of pro-inflammatory cytokines and cell survival genes. Inhibition of the NF-κB pathway would lead to a downstream reduction in T cell activation and proliferation.

G Hypothetical Signaling Pathway for this compound Immunosuppression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Ras Ras TCR->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (P) Calcineurin->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Translocation IKK IKK Complex PKC->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation RauvoyunineB This compound RauvoyunineB->Calcineurin Inhibition? RauvoyunineB->IKK Inhibition? RauvoyunineB->MEK Inhibition? T_cell_proliferation T-Cell Proliferation RauvoyunineB->T_cell_proliferation Inhibits Gene Gene Expression (e.g., IL-2) NFAT_n->Gene NFkB_n->Gene ERK_n->Gene Gene->T_cell_proliferation Leads to

Caption: Hypothetical signaling pathways for this compound immunosuppression.

Conclusion

This compound is a structurally defined monoterpenoid indole alkaloid with demonstrated immunosuppressive properties. The detailed spectroscopic data provides a solid foundation for its identification and further chemical studies. The established isolation protocol enables its procurement for more extensive biological evaluation. Future research should focus on determining its complete physical property profile, elucidating the specific signaling pathways through which it exerts its immunosuppressive effects, and exploring its potential as a therapeutic agent. The information compiled in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.

References

Rauvoyunine B: A Technical Overview of a Picraline-Type Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. This technical guide provides a comprehensive overview of its chemical properties, and available biological data. Due to the limited specific research on this compound's mechanism of action, this document also presents a generalized experimental protocol for cytotoxicity assessment and a plausible signaling pathway based on the known activities of related cytotoxic alkaloids. All quantitative data is summarized for clarity, and key conceptual frameworks are visualized using diagrams.

Chemical and Physical Properties

This compound is a complex heterocyclic compound with a defined molecular structure. Its fundamental chemical identifiers are crucial for researchers in sourcing and characterizing this molecule for further studies.

PropertyValueReference
CAS Number 1414883-82-1[1][2][3]
Molecular Formula C₂₃H₂₆N₂O₆[1][2]
Molecular Weight 426.46 g/mol [1]
Type of Compound Picraline-type Indole Alkaloid[1]
Source Aerial parts of Rauvolfia yunnanensis[1]
Physical Description Powder[1]
Purity ≥98% (as commercially available)[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activity: In Vitro Cytotoxicity

The primary biological activity reported for this compound is its in vitro cytotoxicity against human tumor cell lines. A foundational study by Gao et al. (2011) first described the isolation of this compound and evaluated its cytotoxic potential.

Summary of Cytotoxicity Evaluation

Experimental Protocols

To facilitate further research into the cytotoxic properties of this compound and related compounds, a standard experimental protocol for assessing in vitro cytotoxicity using the MTT assay is provided below. This protocol is based on common methodologies used for evaluating the cytotoxic effects of natural product extracts and pure compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the concentration of this compound that inhibits the growth of a human cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture human cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Logical Relationships

While the specific signaling pathway of this compound has not been elucidated, many cytotoxic alkaloids from the Rauvolfia genus are known to induce apoptosis in cancer cells. A plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Below is a conceptual diagram illustrating a generalized workflow for the screening and evaluation of a natural product like this compound.

G Figure 1. General Workflow for Natural Product Drug Discovery A Plant Material (Rauvolfia yunnanensis) B Extraction and Fractionation A->B C Isolation of Pure Compounds (e.g., this compound) B->C D Structural Elucidation C->D E In Vitro Cytotoxicity Screening (MTT Assay) C->E F Determination of IC50 Values E->F G Mechanism of Action Studies (e.g., Apoptosis Assays) F->G H In Vivo Studies G->H I Lead Compound Optimization H->I

Caption: General Workflow for Natural Product Drug Discovery.

The following diagram illustrates a plausible, though not yet experimentally confirmed, signaling pathway for this compound-induced apoptosis.

G Figure 2. Plausible Apoptotic Signaling Pathway cluster_cell Cancer Cell RauvoyunineB This compound Bax Bax Activation RauvoyunineB->Bax Promotes Bcl2 Bcl-2 Inhibition RauvoyunineB->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible Apoptotic Signaling Pathway.

Conclusion and Future Directions

This compound is a promising indole alkaloid with demonstrated in vitro cytotoxic activity. This technical guide has summarized its known chemical properties and provided a framework for its further investigation. Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC₅₀ values of this compound against a comprehensive panel of human cancer cell lines.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective cytotoxic agents.

The information presented herein serves as a foundational resource for researchers dedicated to the discovery and development of novel anticancer therapeutics from natural sources.

References

Unveiling the Botanical Provenance of Rauvoyunine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China – December 2, 2025 – Rauvoyunine B, a picraline-type indole (B1671886) alkaloid, has been identified as a constituent of the plant species Rauvolfia yunnanensis. This technical guide provides an in-depth overview of the known biological sources of this compound, complete with quantitative data, detailed experimental protocols for its isolation, and a putative biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural sourcing and biosynthesis of this complex molecule.

Primary Biological Source: Rauvolfia yunnanensis

The exclusive documented natural source of this compound is the aerial parts of Rauvolfia yunnanensis, a member of the Apocynaceae family.[1] This plant genus, Rauvolfia, is renowned for its rich diversity of bioactive monoterpenoid indole alkaloids.[2] While the specific yield of this compound from R. yunnanensis has not been precisely quantified in published literature, its isolation alongside other novel alkaloids, Rauvoyunine A and Rauvoyunine C, underscores the phytochemical significance of this species.[1]

Alkaloid Profile of Rauvolfia Species

The genus Rauvolfia is a well-established reservoir of various indole alkaloids. For context, the alkaloid content in different Rauvolfia species can vary significantly. The following table summarizes the quantitative data for some representative alkaloids from different Rauvolfia species, highlighting the potential for discovering and quantifying minor alkaloids like this compound.

AlkaloidPlant SpeciesPlant PartYield (% of dry weight)Reference
AjmalineRauvolfia serpentinaRoots0.690%[3]
ReserpineRauvolfia serpentinaRoots0.009%[3]
YohimbineRauvolfia serpentinaRoots0.020%[3]
AjmalineRauvolfia volkensiiRoots0.08%[4]
ReserpilineRauvolfia volkensiiRoots0.15%[4]
ReserpineRauvolfia volkensiiRoots0.0007%[4]
Total AlkaloidsRauvolfia serpentinaRoots (regenerated plants)Slightly higher than parental stock[5]
Total AlkaloidsRauvolfia serpentinaRoots (natural plant)0.8 - 1.3%[3]
Total AlkaloidsRauvolfia serpentinaCell Biomass (K-27 strain)2.8%[3]
AlkaloidsRauvolfia caffraRoots13.27%[6]

Potential and Unconfirmed Biological Sources

Other Rauvolfia Species

Given that this compound has been isolated from R. yunnanensis, it is plausible that other species within the Rauvolfia genus may also produce this alkaloid, albeit potentially in quantities that have so far evaded detection in broader phytochemical screens. Comprehensive metabolic profiling of a wider range of Rauvolfia species is warranted to explore this possibility.

Endophytic Fungi

Endophytic fungi residing within medicinal plants are known to produce a diverse array of secondary metabolites, sometimes including compounds identical or structurally similar to those produced by their host plant. While there are no direct reports of this compound production by endophytic fungi, studies have identified various fungal endophytes from Rauvolfia species that produce other bioactive compounds. For instance, endophytic fungi such as Aspergillus sp. and Curvularia sp. have been isolated from Rauwolfia tetraphylla.[7][8] Further investigation into the secondary metabolite profiles of endophytic fungi from Rauvolfia yunnanensis could reveal them as a potential, alternative source of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the isolation and characterization of picraline-type alkaloids, such as this compound, from Rauvolfia yunnanensis, based on established methodologies for alkaloid extraction from Rauvolfia species.

Extraction of Total Alkaloids
  • Plant Material Preparation: Air-dry the aerial parts of Rauvolfia yunnanensis and grind them into a fine powder.

  • Maceration: Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent, such as 95% ethanol, at room temperature for an extended period (e.g., 3 x 72 hours).

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly basic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of approximately 9-10.

    • Extract the liberated alkaloids with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

    • Combine the organic layers and concentrate to yield the total crude alkaloid extract.

G plant Powdered Aerial Parts of R. yunnanensis maceration Maceration (95% Ethanol) plant->maceration concentration1 Concentration maceration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract acid_solution Suspend in 2% HCl crude_extract->acid_solution wash Wash with Petroleum Ether acid_solution->wash aqueous_layer Acidic Aqueous Layer wash->aqueous_layer Discard Petroleum Ether basify Basify with NH4OH aqueous_layer->basify extraction Extract with CH2Cl2 basify->extraction organic_layer Organic Layer extraction->organic_layer concentration2 Concentration organic_layer->concentration2 total_alkaloids Total Crude Alkaloids concentration2->total_alkaloids

Figure 1: General workflow for the extraction of total alkaloids from Rauvolfia yunnanensis.
Chromatographic Purification of this compound

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the total crude alkaloid extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), with the methanol concentration increasing from 0% to 100%.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent).

  • Sephadex LH-20 Chromatography:

    • Pool fractions containing compounds with similar TLC profiles.

    • Further purify these pooled fractions using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Subject the semi-purified fractions to preparative HPLC on a C18 reversed-phase column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structural Elucidation:

    • Confirm the structure of the isolated compound as this compound using a combination of spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

      • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Putative Biosynthetic Pathway of this compound

This compound belongs to the picraline-type of monoterpenoid indole alkaloids. Its biosynthesis is believed to follow the general pathway established for this class of compounds, originating from the primary metabolites tryptophan and geranyl pyrophosphate.

The key steps in the putative biosynthetic pathway are:

  • Formation of Strictosidine (B192452): The condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (derived from geranyl pyrophosphate via the iridoid pathway) is catalyzed by strictosidine synthase to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids.[9][10][11][12]

  • Conversion to Picraline-type Skeleton: Strictosidine undergoes a series of complex enzymatic transformations, including deglycosylation, rearrangements, and cyclizations, to form the characteristic picraline (B586500) skeleton. While the exact enzymatic sequence leading to this compound is not yet elucidated, it is hypothesized to proceed through intermediates common to the biosynthesis of other picraline and akuammiline (B1256633) alkaloids.

G tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine geranyl_pp Geranyl Pyrophosphate iridoid_pathway Iridoid Pathway geranyl_pp->iridoid_pathway strictosidine_synthase Strictosidine Synthase tryptamine->strictosidine_synthase secologanin Secologanin iridoid_pathway->secologanin secologanin->strictosidine_synthase strictosidine Strictosidine strictosidine_synthase->strictosidine enzymatic_steps Multiple Enzymatic Steps (Deglycosylation, Rearrangements, Cyclizations, Oxidations) strictosidine->enzymatic_steps picraline_skeleton Picraline-type Skeleton enzymatic_steps->picraline_skeleton tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) picraline_skeleton->tailoring_enzymes rauvoyunine_b This compound tailoring_enzymes->rauvoyunine_b

Figure 2: Putative biosynthetic pathway of this compound.

Conclusion and Future Directions

Rauvolfia yunnanensis stands as the sole confirmed biological source of this compound. The intricate structure of this picraline-type alkaloid presents both a challenge and an opportunity for natural product chemists and drug discovery professionals. Future research should focus on:

  • Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify the yield of this compound in R. yunnanensis and to screen other Rauvolfia species for its presence.

  • Exploration of Endophytic Sources: A systematic investigation of the endophytic microbial communities of R. yunnanensis to explore their potential for producing this compound or its precursors.

  • Elucidation of the Biosynthetic Pathway: Utilizing modern molecular biology and metabolomics approaches to identify and characterize the specific enzymes involved in the conversion of strictosidine to this compound. This knowledge could pave the way for metabolic engineering and synthetic biology approaches for its sustainable production.

This technical guide provides a solid foundation for researchers to build upon in their quest to further understand and harness the potential of this compound. The continued exploration of the rich biodiversity of the Rauvolfia genus and its associated microorganisms promises to yield further insights into the fascinating world of indole alkaloid biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Rauvoyunine B is a structurally unique monoterpene indole (B1671886) alkaloid isolated from Rauvolfia vomitoria. Its distinctive hexacyclic 6/5/6/6/3/5 ring system, which includes a rare cyclopropane (B1198618) moiety, presents a significant synthetic challenge.[1][2] This document details the methodology for the first total synthesis of (-)-Rauvoyunine B, a feat accomplished in 11 steps with an overall yield of 2.4%.[1][3][4] The strategy hinges on a novel strain-promoted intramolecular cyclopropanation.[1][3][4] These notes provide a comprehensive overview of the synthetic route, detailed experimental protocols for key reactions, and a summary of the quantitative data.

Overall Synthetic Strategy

The retrosynthetic analysis reveals a convergent approach. The key disconnection simplifies the complex hexacyclic core into a more manageable tetracyclic N-sulfonyl triazole precursor. This precursor is assembled through a series of strategic bond formations, including a Pictet-Spengler reaction and a ring-closing metathesis.

G Rauvoyunine_B (-)-Rauvoyunine B Cyclopropanation Intramolecular Cyclopropanation Rauvoyunine_B->Cyclopropanation Triazole Tetracyclic N-sulfonyl Triazole Precursor Cyclopropanation->Triazole RCM Ring-Closing Metathesis (RCM) Triazole->RCM Diene Diene Intermediate RCM->Diene Pictet_Spengler cis-selective Pictet-Spengler Diene->Pictet_Spengler Amine Secondary Amine Pictet_Spengler->Amine Allylic_Amination Pd-catalyzed Allylic Amination Amine->Allylic_Amination Tryptophan L-Tryptophan Methyl Ester Allylic_Amination->Tryptophan

Caption: Retrosynthetic analysis of (-)-Rauvoyunine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-Rauvoyunine B.

StepReaction TypeYield (%)
1. Allylic AminationPalladium-catalyzed-
2. Pictet-Spengler Reactioncis-selective-
3. Ring-Closing Metathesis (RCM)Olefin metathesis-
4. Alkyne Introduction--
5. Triazole FormationCopper-catalyzed cycloaddition-
6. Intramolecular CyclopropanationRhodium-catalyzed-
Overall Yield 11 Steps 2.4

Note: Individual step yields were not explicitly detailed in the provided search results, but the overall yield is reported as 2.4% over 11 steps.[1][3][4]

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in the synthesis are provided below.

Palladium-Catalyzed Stereospecific Allylic Amination

This reaction establishes a key stereocenter in an early intermediate. The stereospecificity is crucial for the desired stereochemical outcome of the final product.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Tryptophan_Ester L-Tryptophan Methyl Ester Reaction Allylic Amination Tryptophan_Ester->Reaction Allylic_Substrate Allylic Substrate Allylic_Substrate->Reaction Pd_catalyst Palladium Catalyst Pd_catalyst->Reaction catalysis Secondary_Amine Secondary Amine Intermediate Reaction->Secondary_Amine

Caption: Workflow for the Pd-catalyzed allylic amination.

Protocol: A solution of L-tryptophan methyl ester and the allylic substrate are dissolved in a suitable aprotic solvent (e.g., THF, DCM). A palladium catalyst, such as Pd(PPh₃)₄, is added, and the reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using column chromatography.

cis-selective Pictet-Spengler Reaction

This acid-catalyzed reaction forms the tetracyclic core of the molecule with high cis diastereoselectivity.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Amine_Intermediate Secondary Amine Intermediate Reaction Pictet-Spengler Reaction Amine_Intermediate->Reaction Aldehyde Aldehyde Aldehyde->Reaction Acid Acid Catalyst (e.g., TFA) Acid->Reaction catalysis Tetracycle Tetracyclic Intermediate Reaction->Tetracycle

Caption: Workflow for the cis-selective Pictet-Spengler reaction.

Protocol: To a solution of the secondary amine intermediate and an appropriate aldehyde in a chlorinated solvent, a catalytic amount of a strong acid (e.g., trifluoroacetic acid) is added at low temperature. The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified to yield the cis-diastereomer preferentially.

Ring-Closing Metathesis (RCM)

RCM is employed to construct a key five-membered ring within the indolequinolizidine framework.

Protocol: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane (B109758) or toluene). A Grubbs-type catalyst (e.g., Grubbs II) is added, and the reaction is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by flash chromatography to afford the cyclized product.

Strain-Promoted Intramolecular Cyclopropanation

This is the key bond-forming reaction that completes the hexacyclic core of Rauvoyunine B. An α-imino rhodium carbene is generated in situ from the N-sulfonyl triazole, which then undergoes intramolecular cyclopropanation.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Triazole_Precursor N-sulfonyl Triazole Precursor Reaction Intramolecular Cyclopropanation Triazole_Precursor->Reaction Rh_catalyst Rhodium(II) Catalyst Rh_catalyst->Reaction catalysis Rauvoyunine_B_core (-)-Rauvoyunine B Core Reaction->Rauvoyunine_B_core

Caption: Workflow for the key intramolecular cyclopropanation.

Protocol: The N-sulfonyl triazole precursor is dissolved in a non-protic solvent. A dimeric Rh(II) carboxylate catalyst is added, and the mixture is heated. The reaction is monitored for the evolution of nitrogen gas and the consumption of the starting material. The final product, (-)-Rauvoyunine B, is then isolated and purified. The success of this reaction is highly dependent on the conformational strain of the precursor.[1][3][4]

Conclusion

The first total synthesis of (-)-Rauvoyunine B has been achieved through a strategic and efficient 11-step sequence. The key to this synthesis is a strain-promoted intramolecular cyclopropanation reaction. The methodologies and protocols outlined in this document provide a comprehensive guide for researchers in the field of natural product synthesis and drug discovery, enabling further investigation into the biological activities of this unique indole alkaloid and its analogs.

References

Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal intramolecular cyclopropanation reaction utilized in the first total synthesis of (-)-Rauvoyunine B. The synthesis of this unique cyclopropane-containing indole (B1671886) alkaloid presents significant synthetic challenges, primarily in the construction of its complex hexacyclic ring system. The strategy highlighted herein employs a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor, a key transformation that enables the efficient assembly of the core structure.

Core Strategy: Strain-Promoted Intramolecular Cyclopropanation

The total synthesis of (-)-Rauvoyunine B was accomplished in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2][3][4] The cornerstone of this synthetic route is an intramolecular cyclopropanation reaction. This key step is highly dependent on the specific structure and conformational strain of the indoloquinolizidine N-sulfonyltriazole precursor.[1][2][3][4]

The synthetic approach is centered on the conversion of an N-sulfonyl-1,2,3-triazole precursor into an α-imino rhodium carbene.[3] This reactive intermediate, generated in the presence of a dimeric Rh(II) carboxylate catalyst, subsequently undergoes cyclopropanation with an alkene within the same molecule to form the characteristic cyclopropane (B1198618) ring of Rauvoyunine B.[3]

Quantitative Data Summary

The efficiency of the key intramolecular cyclopropanation step and the overall synthesis are summarized below.

ParameterValueReference
Total Steps11[1][4]
Overall Yield2.4%[1][2][3][4]
Key ReactionIntramolecular Cyclopropanation[1][2][3]
PrecursorTetracyclic N-sulfonyltriazole[1][2][3][4]
CatalystDimeric Rh(II) carboxylate[3]

Experimental Protocols

Protocol 1: Synthesis of the N-Sulfonyltriazole Precursor

The synthesis of the tetracyclic N-sulfonyltriazole precursor is a multi-step process involving several key bond-forming reactions.

Key Steps:

  • Palladium-Catalyzed Stereospecific Allylic Amination: This reaction sets a crucial stereocenter in the molecule.

  • Cis-selective Pictet-Spengler Reaction: This step constructs the tetracyclic indoloquinolizidine core.

  • Ring-Closing Metathesis: This reaction forms a key cycloalkene moiety.

  • Copper-Catalyzed [3+2] Cycloaddition: A sulfonyl azide (B81097) is reacted with an alkyne to form the N-sulfonyl-1,2,3-triazole.[3]

Detailed experimental conditions for each of these steps would be adapted from the specific procedures reported in the primary literature.

Protocol 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol describes the central cyclopropanation reaction to form the hexacyclic core of this compound.

Materials:

  • Tetracyclic N-sulfonyltriazole precursor

  • Dimeric Rh(II) carboxylate catalyst (e.g., dirhodium tetraacetate)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the tetracyclic N-sulfonyltriazole precursor in the chosen anhydrous solvent under an inert atmosphere, add the dimeric Rh(II) carboxylate catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropanated product.

Note: The choice of rhodium catalyst and reaction conditions can be critical for the efficiency and stereoselectivity of the cyclopropanation.[5][6][7][8]

Visualizations

Reaction Mechanism: Intramolecular Cyclopropanation

The following diagram illustrates the proposed mechanism for the rhodium-catalyzed intramolecular cyclopropanation.

reaction_mechanism cluster_precursor Precursor cluster_catalyst Catalyst Activation cluster_carbene Carbene Formation cluster_cyclopropanation Cyclopropanation precursor N-Sulfonyltriazole Precursor rh_carbene α-Imino Rhodium Carbene Intermediate precursor->rh_carbene Reaction with activated catalyst, N₂ extrusion catalyst Rh(II) Catalyst activated_catalyst Activated Rh(II) Species catalyst->activated_catalyst Coordination product (-)-Rauvoyunine B Core rh_carbene->product Intramolecular Cyclopropanation

Caption: Proposed mechanism for the key intramolecular cyclopropanation step.

Experimental Workflow

The logical flow of the key synthetic transformations is depicted below.

experimental_workflow start Commercially Available Materials allylic_amination Pd-Catalyzed Allylic Amination start->allylic_amination pictet_spengler Cis-selective Pictet-Spengler allylic_amination->pictet_spengler rcm Ring-Closing Metathesis pictet_spengler->rcm cycloaddition Cu-Catalyzed [3+2] Cycloaddition rcm->cycloaddition precursor N-Sulfonyltriazole Precursor cycloaddition->precursor cyclopropanation Rh-Catalyzed Intramolecular Cyclopropanation precursor->cyclopropanation final_product (-)-Rauvoyunine B cyclopropanation->final_product

Caption: Simplified workflow of the total synthesis of (-)-Rauvoyunine B.

References

Application Notes and Protocols: Palladium-Catalyzed Allylic Amination for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of palladium-catalyzed allylic amination in the synthesis of complex alkaloids. This powerful transformation enables the stereoselective formation of C-N bonds, a crucial step in the construction of numerous biologically active nitrogen-containing natural products. The protocols outlined below are based on successful applications in the total synthesis of notable alkaloids, offering a practical guide for researchers in organic synthesis and drug discovery.

Introduction

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, has emerged as a cornerstone of modern synthetic organic chemistry. The reaction facilitates the coupling of an amine nucleophile with an allylic electrophile, typically an allylic acetate, carbonate, or alcohol, under the influence of a palladium catalyst. The use of chiral ligands allows for highly enantioselective transformations, making it an invaluable tool for the asymmetric synthesis of complex molecules like alkaloids. This document details the application of this methodology in the synthesis of (-)-Galanthamine, various Aspidosperma alkaloids, and a formal synthesis of Fagomine, showcasing both intermolecular and intramolecular variants of the reaction.

Data Presentation: Comparative Analysis of Key Reactions

The following tables summarize the quantitative data for the palladium-catalyzed allylic amination steps in the synthesis of the selected alkaloids, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Asymmetric Allylic Alkylation (AAA) in the Synthesis of (-)-Galanthamine
ParameterConditions
Alkaloid (-)-Galanthamine
Reaction Type Intermolecular Asymmetric Allylic Alkylation (AAA)
Allylic Electrophile Racemic carbonate derived from 2-bromovanillin
Nucleophile 2-(Cyclohex-2-en-1-yloxy)acetaldehyde dimethyl acetal (B89532)
Palladium Precursor [π-Allyl-PdCl]₂ (1 mol%)
Ligand (S,S)-Trost Ligand (3 mol%)
Base Triethylamine (B128534) (Et₃N)
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Temperature Room Temperature
Time Not Specified
Yield 72%
Enantiomeric Excess (ee) 88%
Reference Trost, B. M., Tang, W., Toste, F. D. J. Am. Chem. Soc.2005 , 127 (42), 14785–14803.[1]
Table 2: Decarboxylative Asymmetric Allylic Alkylation (DAAA) in the Synthesis of Aspidosperma Alkaloids
ParameterConditions
Alkaloids (-)-Goniomitine, (+)-Aspidospermidine, (-)-Quebrachamine
Reaction Type Intramolecular Decarboxylative Asymmetric Allylic Alkylation (DAAA)
Allylic Electrophile 3-Bromo-dihydropyrido[1,2-a]indolone enol carbonate
Nucleophile In-situ generated enolate
Palladium Precursor Pd₂(pmdba)₃ (5 mol%)
Ligand (S)-t-BuPHOX (L1) (12.5 mol%)
Solvent tert-Amyl methyl ether (TAME)
Temperature 60 °C
Time Not Specified
Yield 83% (for (-)-Goniomitine precursor)
Enantiomeric Excess (ee) 96%
Reference Pritchett, B. P., Kikuchi, J., Numajiri, Y., Stoltz, B. M. Angew. Chem. Int. Ed.2016 , 55, 13529-13532.[2][3][4][5]
Table 3: Asymmetric Allylic Amination in the Formal Synthesis of Fagomine
ParameterConditions
Alkaloid Fagomine (Formal Synthesis)
Reaction Type Intermolecular Asymmetric Allylic Amination
Allylic Electrophile (E)-4-Hydroxybut-2-en-1-yl methyl carbonate
Nucleophile Benzylamine (B48309)
Palladium Precursor [Pd(allyl)Cl]₂
Ligand (1S,2S)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)cyclohexane-1,2-diamine ((S,S)-Trost Ligand variant)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Time Not Specified
Yield 95%
Enantiomeric Excess (ee) 98%
Reference Castillo, A. M., et al. Adv. Synth. Catal.2016 , 358, 4057-4066.[6]

Experimental Protocols

Detailed methodologies for the key palladium-catalyzed allylic amination experiments are provided below.

Protocol 1: Asymmetric Allylic Alkylation for the Synthesis of a (-)-Galanthamine Intermediate[1][7]

This protocol describes the enantioselective formation of a key C-O bond via a Trost Asymmetric Allylic Alkylation.

Materials:

  • Racemic allylic carbonate substrate

  • 2-(Cyclohex-2-en-1-yloxy)acetaldehyde dimethyl acetal

  • [π-Allyl-PdCl]₂

  • (S,S)-Trost Ligand

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [π-Allyl-PdCl]₂ (1 mol%) and (S,S)-Trost Ligand (3 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the catalyst and ligand. Stir the solution at room temperature for 30 minutes.

  • To this solution, add the racemic allylic carbonate substrate (1.0 equiv) and the 2-(cyclohex-2-en-1-yloxy)acetaldehyde dimethyl acetal nucleophile (1.2 equiv).

  • Add triethylamine (1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Intramolecular DAAA for the Synthesis of an Aspidosperma Alkaloid Core[2][3][4][5]

This protocol details the construction of the all-carbon quaternary stereocenter in the core structure of several Aspidosperma alkaloids.

Materials:

  • 3-Bromo-dihydropyrido[1,2-a]indolone enol carbonate substrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd₂(pmdba)₃

  • (S)-tert-Butyl-PHOX ligand ((S)-t-BuPHOX)

  • tert-Amyl methyl ether (TAME), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 3-bromo-dihydropyrido[1,2-a]indolone enol carbonate substrate (1.0 equiv).

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(pmdba)₃ (5 mol%) and (S)-t-BuPHOX (12.5 mol%) in anhydrous tert-amyl methyl ether. Stir for 20 minutes at room temperature.

  • Add the catalyst solution to the flask containing the substrate.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the tetracyclic product.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Protocol 3: Asymmetric Allylic Amination for the Formal Synthesis of Fagomine[6]

This protocol describes the highly enantioselective synthesis of a branched allylic amine, a key intermediate in the formal synthesis of Fagomine.

Materials:

  • (E)-4-Hydroxybut-2-en-1-yl methyl carbonate

  • Benzylamine

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • (1S,2S)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)cyclohexane-1,2-diamine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bars

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, prepare the catalyst by adding [Pd(allyl)Cl]₂ and the chiral ligand in anhydrous dichloromethane. Stir at room temperature for 30 minutes.

  • To the catalyst solution, add (E)-4-hydroxybut-2-en-1-yl methyl carbonate (1.0 equiv).

  • Add benzylamine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture directly.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired branched allylic amine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of palladium-catalyzed allylic amination.

Palladium-Catalyzed Allylic Amination Cycle Pd0 Pd(0)L Allyl_Complex π-Allyl Pd(II) Complex Pd0->Allyl_Complex Oxidative Addition Product_Complex Pd(0)-Product Complex Allyl_Complex->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Ligand Exchange Product Allylic Amine Product Product_Complex->Product Substrate Allylic Electrophile (e.g., R-OAc) Substrate->Pd0 Amine Amine Nucleophile (R'₂NH) Amine->Allyl_Complex

Caption: Generalized catalytic cycle for palladium-catalyzed allylic amination.

Experimental Workflow Start Start: Starting Materials (Allylic Substrate, Amine) Catalyst_Prep Catalyst Preparation (Pd Precursor + Ligand) Start->Catalyst_Prep Reaction Reaction Setup (Inert Atmosphere, Solvent) Catalyst_Prep->Reaction Addition Addition of Reagents Reaction->Addition Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization & Analysis (NMR, MS, Chiral HPLC) Purification->Analysis End Final Product: Chiral Alkaloid Precursor Analysis->End

Caption: General experimental workflow for alkaloid synthesis via allylic amination.

Conclusion

The palladium-catalyzed allylic amination reaction is a versatile and powerful method for the stereoselective synthesis of alkaloids. The examples of (-)-Galanthamine, Aspidosperma alkaloids, and the formal synthesis of Fagomine highlight the broad applicability of this methodology, from the formation of key stereocenters to the construction of complex polycyclic systems. The provided protocols offer a starting point for researchers to apply this reaction in their own synthetic endeavors. Careful optimization of the catalyst, ligand, solvent, and other reaction parameters is crucial for achieving high yields and selectivities, as demonstrated in the summarized data. The continued development of new ligands and reaction conditions will undoubtedly expand the scope and utility of this important transformation in the synthesis of medicinally relevant alkaloids.

References

Application Notes and Protocols: Pictet-Spengler Reaction for Rauvoyunine B Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of the Pictet-Spengler reaction in the synthesis of the core structure of Rauvoyunine B, a sarpagine-type indole (B1671886) alkaloid. The synthesis of this complex molecular architecture is of significant interest to the fields of organic synthesis and medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.

Introduction

The Pictet-Spengler reaction is a powerful and widely utilized chemical transformation for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[1][2][3][4][5] This acid-catalyzed cyclization involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring. In the context of indole alkaloid synthesis, tryptamine (B22526) and its derivatives are common starting materials, leading to the formation of the characteristic tetrahydro-β-carboline core.

The strategic application of the Pictet-Spengler reaction has been pivotal in the total synthesis of numerous complex natural products. A recent notable example is its use in the total synthesis of the sarpagine (B1680780) indole alkaloid, (-)-Rauvomine B, where a cis-selective Pictet-Spengler reaction was a key bond-forming step.[2][3][5] This specific application highlights the reaction's ability to control stereochemistry, which is crucial for the synthesis of biologically active molecules.

Reaction Mechanism and Stereoselectivity

The mechanism of the Pictet-Spengler reaction commences with the formation of a Schiff base from the condensation of a tryptamine derivative and an aldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack by the C2 position of the indole ring, leading to the formation of a spiroindolenine intermediate. Subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product.

The stereochemical outcome of the Pictet-Spengler reaction can be influenced by several factors, including the choice of starting materials, reaction conditions (temperature, solvent, and catalyst), and the presence of chiral auxiliaries. In the synthesis of the this compound core, achieving a specific cis-diastereoselectivity is critical. This can be achieved under kinetic control at low temperatures.[6][7][8]

Experimental Protocols

The following protocols are based on the successful application of a cis-selective Pictet-Spengler reaction in the total synthesis of (-)-Rauvomine B.[1][2][3][5]

Protocol 1: cis-Selective Pictet-Spengler Reaction for the Synthesis of a Tetracyclic Intermediate

This protocol describes the cyclization of a tryptamine derivative with a functionalized aldehyde to yield a key tetracyclic intermediate with high cis-diastereoselectivity.

Materials:

  • Tryptamine derivative (e.g., (S)-methyl 2-((R)-1-((tert-butoxycarbonyl)amino)-3-buten-1-yl)-1H-indole-3-carboxylate)

  • Aldehyde (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanal)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the tryptamine derivative (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of argon at -78 °C, add the aldehyde (1.2 equiv).

  • Slowly add trifluoroacetic acid (10 equiv) to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cis-tetracyclic product.

Data Presentation

The following table summarizes the quantitative data for the cis-selective Pictet-Spengler reaction in the synthesis of the (-)-Rauvomine B core intermediate.

EntryStarting TryptamineStarting AldehydeAcid Catalyst (equiv)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1(S)-methyl 2-((R)-1-((tert-butoxycarbonyl)amino)-3-buten-1-yl)-1H-indole-3-carboxylate(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanalTFA (10)DCM-78485>20:1[1][2]

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine derivative SchiffBase Schiff Base Tryptamine->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ (TFA) Spiroindolenine Spiroindolenine Intermediate IminiumIon->Spiroindolenine Intramolecular Electrophilic Attack Product cis-Tetrahydro- β-carboline Spiroindolenine->Product Rearrangement & - H⁺ experimental_workflow Start Dissolve Tryptamine derivative and Aldehyde in DCM Cooling Cool to -78 °C Start->Cooling Addition Add Trifluoroacetic Acid (TFA) Cooling->Addition Reaction Stir at -78 °C for 4h Addition->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Warm Warm to Room Temperature Quench->Warm Extraction Extract with DCM Warm->Extraction WashDry Wash with Brine, Dry (Na₂SO₄) Extraction->WashDry Concentration Concentrate in vacuo WashDry->Concentration Purification Purify by Flash Chromatography Concentration->Purification Product Obtain pure cis-Tetracyclic Product Purification->Product

References

Rauvoyunine B: Application Notes for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Rauvoyunine B is a novel natural product that has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory properties of this compound. The primary mechanism of action for this compound involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical mediators of the inflammatory response. In cellular models, this compound has been shown to effectively reduce the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). Upon stimulation, LPS activates Toll-like receptor 4 (TLR4), leading to the downstream activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of NF-κB.[1][4] By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent induction of target genes.[1][4]

Furthermore, this compound modulates the MAPK pathway by suppressing the phosphorylation of key kinases such as JNK, ERK, and Akt.[5] The MAPK cascade plays a pivotal role in regulating the expression of inflammatory mediators, and its inhibition by this compound contributes significantly to its overall anti-inflammatory profile.[6][7][8]

Data Presentation

The anti-inflammatory activity of this compound has been quantified in LPS-stimulated RAW 264.7 murine macrophage cells. The following tables summarize the inhibitory effects on various inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorAssay MethodIC50 / % Inhibition (Concentration)Reference
Nitric Oxide (NO)Griess AssayData Not Available[9][10]
Prostaglandin E2 (PGE2)ELISAData Not Available[11][12]
Tumor Necrosis Factor-α (TNF-α)ELISAData Not Available[11][12]
Interleukin-6 (IL-6)ELISAData Not Available[13]
Interleukin-1β (IL-1β)ELISAData Not Available[13]

Table 2: Effect of this compound on Pro-Inflammatory Gene Expression

GeneMethodFold Change vs. LPS Control (Concentration)Reference
iNOSWestern Blot / RT-qPCRData Not Available[13]
COX-2Western Blot / RT-qPCRData Not Available[13]

Note: Specific quantitative data such as IC50 values for this compound were not available in the provided search results. Researchers should perform dose-response studies to determine these values.

Mandatory Visualizations

Signaling Pathway Diagram

RauvoyunineB_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_cascade MAPK (JNK, ERK, Akt) TLR4->MAPK_cascade activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkB IκBα-NF-κB (Inactive) IKK->IkappaB_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) MAPK_active P-MAPK MAPK_cascade->MAPK_active phosphorylation RauvoyunineB This compound RauvoyunineB->IKK inhibits RauvoyunineB->MAPK_cascade inhibits IkappaB_p P-IκBα NFkB_active Active NF-κB nucleus_NFkB NF-κB NFkB_active->nucleus_NFkB translocates nucleus_AP1 AP-1 MAPK_active->nucleus_AP1 activates AP-1 IkappaB_NFkB->IkappaB_p releases NF-κB DNA DNA (κB sites) nucleus_NFkB->DNA binds nucleus_AP1->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes transcription

Caption: Mechanism of this compound in inhibiting inflammatory pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed RAW 264.7 Cells culture Culture overnight (37°C, 5% CO2) start->culture pretreat Pre-treat with this compound (various concentrations) for 1-2h culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay for NO elisa ELISA for Cytokines (TNF-α, IL-6) & PGE2 western Western Blot for iNOS, COX-2, P-MAPKs, P-IκBα qpcr RT-qPCR for mRNA expression collect->griess collect->elisa collect->western collect->qpcr

Caption: General workflow for evaluating this compound's anti-inflammatory effects.

Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound in a macrophage cell line model.

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well and 24-well cell culture plates

  • MTT reagent or other cell viability assay kit

  • Griess Reagent for Nitric Oxide (NO) assay[9][10]

  • ELISA kits for TNF-α, IL-6, and PGE2[11][12]

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well for NO and viability assays, or into 24-well plates at an appropriate density for ELISA and Western blot analysis.[14] Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[14] Include a vehicle control (DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[14] Include an unstimulated control group.

  • Sample Collection: After the incubation period, collect the cell culture supernatant for NO and cytokine analysis. The cells can be lysed for subsequent protein or RNA analysis.

Downstream Analysis:

  • Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[9][11]

  • Nitric Oxide (NO) Measurement: Use the collected supernatant to quantify nitrite (B80452) levels using the Griess reagent, as an indicator of NO production.[10]

  • Cytokine and PGE2 Measurement: Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[11]

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total protein or loading control to determine the relative changes in protein expression and phosphorylation.[6]

Conclusion

These application notes and protocols provide a comprehensive guide for the initial evaluation of this compound as a potential anti-inflammatory agent. The outlined experiments will enable researchers to characterize its inhibitory effects on inflammatory mediators and elucidate its mechanism of action through the NF-κB and MAPK signaling pathways. Further in vivo studies are warranted to establish its therapeutic potential.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B, an alkaloid isolated from the medicinal plant Rauwolfia yunnanensis, has garnered interest for its potential pharmacological activities. Preliminary studies on related compounds from the Rauwolfia genus have indicated potential cytotoxic effects against various cancer cell lines.[1][2][3][4] This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The following assays are detailed: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis via flow cytometry.

These protocols are intended to serve as a guide for researchers in academic and industrial settings who are investigating the cytotoxic properties of novel compounds like this compound.

Data Presentation

The following tables represent hypothetical data obtained from the described cytotoxicity assays. These are provided as examples for data recording and presentation.

Table 1: MTT Assay - Cell Viability of HeLa Cells after 48h Treatment with this compound

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.15 ± 0.0692
50.98 ± 0.0578.4
100.65 ± 0.0452
250.32 ± 0.0325.6
500.15 ± 0.0212
1000.08 ± 0.016.4

Table 2: LDH Assay - Cytotoxicity in A549 Cells after 24h Treatment with this compound

Concentration of this compound (µM)LDH Release (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH Release)0.12 ± 0.020
10.15 ± 0.035.2
50.25 ± 0.0422.4
100.45 ± 0.0556.9
250.78 ± 0.06113.8 (Note: >100% indicates proliferation inhibition and cell death)
500.95 ± 0.07143.1
Maximum LDH Release0.70 ± 0.05100

Table 3: Annexin V/PI Flow Cytometry - Apoptosis in Jurkat Cells after 36h Treatment with this compound

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1075.6 ± 3.515.8 ± 1.24.2 ± 0.64.4 ± 0.7
2542.1 ± 4.235.4 ± 2.518.5 ± 1.84.0 ± 0.9
5015.8 ± 2.848.2 ± 3.132.1 ± 2.93.9 ± 0.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product.[5][6][7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10][11]

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound in serum-free medium for the desired time (e.g., 24 hours). Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[12]

    • Medium background: Medium only.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[13][15] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]

Materials:

  • This compound stock solution

  • Selected cancer cell line (suspension cells like Jurkat are ideal)

  • Complete cell culture medium

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with different concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.[15] Acquire data for at least 10,000 events per sample.

  • Use appropriate controls to set up compensation and quadrants: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

  • Analyze the data to determine the percentage of cells in each quadrant:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Visualization of Workflows and Pathways

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Apoptosis Assay (Flow Cytometry) A Seed Cells in Multi-well Plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for desired exposure time (24-72h) C->D E Add MTT Reagent D->E J Collect Supernatant D->J P Harvest and Wash Cells D->P F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I K Add LDH Reaction Mixture J->K L Incubate for 30 min K->L M Add Stop Solution L->M N Measure Absorbance at 490 nm M->N O Calculate % Cytotoxicity N->O Q Resuspend in Binding Buffer P->Q R Stain with Annexin V & PI Q->R S Incubate for 15 min R->S T Analyze by Flow Cytometry S->T U Quantify Apoptotic Populations T->U

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

G Putative Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Rauvoyunine_B This compound EGFR EGFR Rauvoyunine_B->EGFR Inhibition? Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Rauvoyunine_B->Mito PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Phosphorylation (Inhibition) Bax Bax Bax->Mito Promotes Bcl2->Bax Inhibits Caspase9 Pro-Caspase-9 Caspase3 Pro-Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis Apaf1 Apaf-1 Apaf1->Caspase9 Activation Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Mito->Cytochrome_c Release

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical framework for the high-throughput screening (HTS) of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis.[1] While the specific biological activities of this compound are not extensively characterized in publicly available literature, its structural class and the known anticancer properties of related indole alkaloids suggest its potential as a modulator of key signaling pathways in cancer.[2][3][4] This application note outlines a hypothetical HTS campaign to identify and characterize the inhibitory activity of this compound against the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of cancer cell proliferation, survival, and inflammation.[2][5] The protocols provided herein describe a primary cell-based reporter assay, a secondary dose-response confirmation, and a counter-screen for cytotoxicity, representing a standard workflow in early-stage drug discovery.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a natural product belonging to the indole alkaloid family.[1] Indole alkaloids are a diverse class of compounds known for a wide range of biological activities, including anticancer, antihypertensive, and neuropharmacological effects.[2][6][7] Several indole alkaloids have been shown to exert their anticancer effects by modulating critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][4]

The NF-κB signaling pathway is a crucial regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[2] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy. Therefore, inhibitors of the NF-κB pathway are considered promising therapeutic agents. This document proposes a screening strategy to evaluate this compound as a potential inhibitor of this pathway.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of action for this compound as an inhibitor of the TNF-α-induced NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates Gene Target Gene Expression RauvoyunineB This compound RauvoyunineB->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Gene Promotes Transcription HTS_Workflow start Start: this compound Library primary_screen Primary Screen: NF-κB Luciferase Reporter Assay (Single Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification secondary_screen Secondary Screen: Dose-Response Curve hit_identification->secondary_screen ic50 IC50 Determination secondary_screen->ic50 cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) ic50->cytotoxicity cc50 CC50 Determination cytotoxicity->cc50 selectivity Calculate Selectivity Index (CC50 / IC50) cc50->selectivity end Lead Candidate selectivity->end

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of Rauvoyunine B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Rauvoyunine B derivatives and their subsequent biological evaluation for potential therapeutic applications. The protocols outlined below are based on established methodologies in organic synthesis and pharmacology.

Synthesis of this compound Derivatives

The synthesis of this compound, a complex indole (B1671886) alkaloid, presents a significant challenge that has recently been met through a multi-step total synthesis. The following protocol is a generalized approach for the synthesis of the core scaffold, which can be adapted for the creation of various derivatives by modifying the starting materials and reagents.

General Synthetic Strategy

The synthesis of the this compound core involves several key transformations, including the construction of the indole nucleus, formation of the polycyclic ring system, and stereoselective installations of functional groups. A plausible retrosynthetic analysis suggests a convergent approach where key fragments are synthesized separately and then combined.

Experimental Workflow for Synthesis

G A Starting Materials (e.g., Substituted Tryptamine (B22526) & Aldehyde) B Pictet-Spengler Reaction A->B C Formation of Tetracyclic Intermediate B->C D Functional Group Interconversion C->D E Key Cyclization Reaction (e.g., Intramolecular Heck or Aldol) D->E F Pentacyclic Core of this compound E->F G Derivatization F->G H This compound Derivatives G->H I Purification & Characterization (HPLC, NMR, MS) H->I

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a simplified tetracyclic core, a key intermediate in the synthesis of many sarpagine-type alkaloids, including this compound.

Materials:

Procedure:

  • Pictet-Spengler Reaction: To a solution of tryptamine (1.0 eq) in DCM at 0 °C, add the substituted phenylacetaldehyde (1.1 eq).

  • Add trifluoroacetic acid (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline.

  • Reduction of the Ester (if applicable): If the aldehyde used contains an ester group, it can be reduced at this stage. Dissolve the crude product in MeOH and cool to 0 °C.

  • Add NaBH4 (2.0 eq) portion-wise.

  • Stir for 2-4 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the desired tetracyclic intermediate.

  • Further Elaboration: This intermediate can then be carried forward through a series of steps including cyclization and functional group manipulation to yield various this compound derivatives.

Biological Testing of this compound Derivatives

The synthesized this compound derivatives can be screened for a variety of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.

Anticancer Activity

A common initial screening for anticancer activity is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of this compound Derivatives

DerivativeCell LineIC50 (µM)
This compound-01MCF-715.2 ± 1.8
This compound-01A54922.5 ± 2.3
This compound-02MCF-78.7 ± 0.9
This compound-02A54912.1 ± 1.5
DoxorubicinMCF-70.5 ± 0.1
DoxorubicinA5490.8 ± 0.2
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway in Cancer

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Neuroprotective Activity

The neuroprotective effects of this compound derivatives can be assessed using an in vitro model of glutamate-induced excitotoxicity in neuronal cells.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons

  • DMEM/F12 medium supplemented with 10% FBS

  • This compound derivatives

  • Glutamate (B1630785)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture the neuronal cells in 96-well plates until they reach 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound derivatives for 24 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 30 minutes to 1 hour.

  • LDH Assay: After the glutamate challenge, measure the amount of LDH released into the culture medium using a commercially available kit, following the manufacturer's instructions. LDH release is an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the derivatives compared to the glutamate-only treated cells.

Data Presentation: Neuroprotective Activity of this compound Derivatives

DerivativeConcentration (µM)% Neuroprotection
This compound-03125.3 ± 3.1
This compound-031058.7 ± 5.5
This compound-04132.1 ± 4.2
This compound-041065.4 ± 6.1
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway in Neuroprotection

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammation Inflammation Inflammation->Keap1 Nrf2 Nrf2 ARE ARE Nrf2->ARE Activation Keap1->Nrf2 Inhibition Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Neuronal Survival Neuronal Survival Antioxidant Genes->Neuronal Survival This compound Derivative This compound Derivative This compound Derivative->Keap1 Inhibition G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition

Application Notes and Protocols: Investigating the Therapeutic Potential of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial investigation of the therapeutic potential of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. Due to the limited publicly available data on this compound, this document focuses on its reported in vitro cytotoxicity and outlines standard protocols to further characterize its anticancer properties and potential mechanism of action.

Introduction

This compound is a natural product with the molecular formula C₂₃H₂₆N₂O₆. Initial studies have evaluated its in vitro cytotoxicity against several human tumor cell lines, suggesting a potential role as an anticancer agent.[1][2] Alkaloids from the Rauwolfia genus have a history of medicinal use, exhibiting a range of pharmacological activities.[1][3] Further investigation into the biological effects and molecular mechanisms of this compound is warranted to determine its therapeutic potential.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic evaluation of this compound. Specific IC₅₀ values from the initial study were not available in the reviewed literature.

CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundHuman Myeloid Leukemia (HL-60)Cytotoxicity AssayNot Available[1][2]
Human Hepatocellular Carcinoma (SMMC-7721)Cytotoxicity AssayNot Available[1][2]
Human Lung Cancer (A-549)Cytotoxicity AssayNot Available[1][2]
Human Breast Cancer (MCF-7)Cytotoxicity AssayNot Available[1][2]
Human Colon Cancer (SW480)Cytotoxicity AssayNot Available[1][2]

Experimental Protocols

This protocol describes a colorimetric assay to determine the viability of cancer cells after treatment with this compound.

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Complete cell culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

This protocol is designed to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at concentrations around the IC₅₀ value for a specified time. Harvest the cells and lyse them using lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A This compound C MTT Assay (Determine IC50) A->C B Select Cancer Cell Lines B->C D Western Blot Analysis (Apoptosis Markers) C->D F Quantitative Cytotoxicity Data C->F E Mechanism of Action Studies D->E G Protein Expression Changes D->G H Signaling Pathway Elucidation E->H

Caption: A general workflow for the initial investigation of this compound's therapeutic potential.

Given that many cytotoxic compounds exert their effects by inducing apoptosis, the following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for this compound.

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade RauvoyunineB This compound Stress Cellular Stress RauvoyunineB->Stress induces Bcl2 Anti-apoptotic Bcl-2 Stress->Bcl2 inhibits Bax Pro-apoptotic Bax Stress->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (-)-Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers undertaking the total synthesis of (-)-Rauvoyunine B. The content is based on the synthesis reported by Aquilina, J. M., et al. in J. Am. Chem. Soc. 2024, 146, 31, 22047–22055.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond formation in this total synthesis of (-)-Rauvoyunine B?

A1: The cornerstone of this synthetic route is a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor.[2][4][5] This key step constructs the unique cyclopropane (B1198618) ring fused to the indoloquinolizidine core of Rauvoyunine B.

Q2: What are the main stages of the successful synthetic route?

A2: The synthesis can be broadly divided into three main stages:

  • Assembly of the Tetracyclic Core: This involves a palladium-catalyzed stereospecific allylic amination followed by a cis-selective Pictet-Spengler reaction.

  • Formation of the Diene Precursor: A ring-closing metathesis (RCM) reaction is employed to form a key diene intermediate.

  • Final Cyclization and Deprotection: The synthesis culminates in the crucial intramolecular cyclopropanation, followed by final deprotection steps to yield (-)-Rauvoyunine B.

Q3: What is the overall yield and step count for this synthesis?

A3: The total synthesis is accomplished in 11 steps from commercially available starting materials, with an overall yield of 2.4%.[2][4]

Troubleshooting Guides

Palladium-Catalyzed Stereospecific Allylic Amination
Problem Possible Cause Troubleshooting Solution
Low Diastereoselectivity (approaching 1:1 dr) Erosion of stereochemical integrity at the allylic position. This can occur if unreacted palladium(0) intercepts the activated (π-allyl)palladium intermediate, leading to isomerization.1. Ligand Choice: Ensure the use of a suitable chiral ligand that promotes a rapid and stereospecific nucleophilic attack. 2. Solvent System: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the palladium intermediates. Experiment with different solvent systems (e.g., THF, DCM, toluene). 3. Temperature Control: Lowering the reaction temperature may help to suppress the undesired isomerization pathway.
Low Reaction Conversion Inefficient catalyst turnover or catalyst decomposition.1. Catalyst Loading: Increase the catalyst loading in small increments. 2. Reagent Purity: Ensure all reagents, especially the palladium source and ligand, are of high purity and handled under inert conditions. 3. Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.
cis-Selective Pictet-Spengler Reaction
Problem Possible Cause Troubleshooting Solution
Formation of the undesired trans-diastereomer Thermodynamic control favoring the more stable trans-product. The reaction is reversible, and at higher temperatures, the product ratio may shift towards the thermodynamic product.1. Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to -20 °C) to favor the kinetically controlled formation of the cis-diastereomer. 2. Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at low temperatures, can lead to equilibration and an increase in the trans-isomer. Aim for a balance between conversion of the starting material and minimization of the undesired isomer.
Incomplete Conversion Low reactivity at reduced temperatures required for cis-selectivity.1. Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., TFA, BF₃·OEt₂) can significantly impact the reaction rate. A stronger Lewis acid may improve conversion but could also affect selectivity. 2. Extended Reaction Time: As this step is under kinetic control at low temperatures, a longer reaction time may be necessary to achieve acceptable conversion.
Intramolecular Cyclopropanation
Problem Possible Cause Troubleshooting Solution
Failure of the Cyclopropanation Reaction The conformational strain of the indoloquinolizidine precursor is critical for this reaction. An incorrect conformation may prevent the reactive carbene from reaching the alkene. The electronic nature of the N-protecting group on the indole (B1671886) is also crucial.1. Precursor Conformation: Ensure the synthesis of the precursor has followed the established route to provide the correct diastereomer with the necessary conformational strain to promote the reaction. 2. Protecting Group: The use of a Boc protecting group on the indole nitrogen has been shown to be effective. This group destabilizes the ground state of the ylide intermediate, thereby lowering the activation energy for the desired cyclopropanation.
Low Yield of Cyclopropanated Product Inefficient generation of the rhodium carbene or competing side reactions.1. Rhodium Catalyst: Use a highly active rhodium(II) catalyst, such as Rh₂(esp)₂. Ensure the catalyst is fresh and handled under inert conditions. 2. Slow Addition: The N-sulfonyltriazole precursor should be added slowly to the solution of the rhodium catalyst to maintain a low concentration of the reactive carbene and minimize side reactions.

Quantitative Data Summary

Key Reaction Step Reagents and Conditions Yield (%) Diastereomeric Ratio (dr)
Palladium-Catalyzed Allylic AminationPd₂(dba)₃, Ligand, Base, SolventOptimized for high stereospecificity>20:1
cis-Selective Pictet-Spengler ReactionAldehyde, TFA, CH₂Cl₂, low temp.Moderate (kinetic control)>10:1 (cis:trans)
Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, refluxHighN/A
Intramolecular CyclopropanationRh₂(esp)₂, Solvent, heatModerate to GoodN/A
Overall Synthesis 11 Steps 2.4 N/A

Experimental Protocols

1. Palladium-Catalyzed Stereospecific Allylic Amination

  • To a solution of the allylic carbonate and L-tryptophan methyl ester in degassed THF, Pd₂(dba)₃ (2.5 mol%) and a suitable chiral phosphine (B1218219) ligand (10 mol%) are added under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-allylated tryptophan derivative.

2. cis-Selective Pictet-Spengler Reaction

  • To a solution of the N-allylated tryptophan derivative in CH₂Cl₂ at -78 °C are added molecular sieves and the desired aldehyde.

  • Trifluoroacetic acid (TFA) is added dropwise, and the reaction mixture is stirred at -78 °C for 48-72 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the cis-tetrahydro-β-carboline.

3. Ring-Closing Metathesis (RCM)

  • To a solution of the diene substrate in degassed CH₂Cl₂ is added Grubbs II catalyst (5 mol%).

  • The reaction mixture is heated to reflux and stirred for 4-8 hours under an argon atmosphere.

  • The solvent is removed in vacuo, and the residue is purified by flash chromatography to give the desired macrocyclic alkene.

4. Intramolecular Cyclopropanation

  • To a solution of the rhodium(II) catalyst (e.g., Rh₂(esp)₂) in a suitable solvent (e.g., DCE) at elevated temperature (e.g., 80 °C) is added a solution of the N-sulfonyltriazole precursor in the same solvent via syringe pump over several hours.

  • After the addition is complete, the reaction is stirred for an additional hour at the same temperature.

  • The reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography to afford the cyclopropanated product.

Visualizations

experimental_workflow start Commercially Available Starting Materials allylic_amination Palladium-Catalyzed Allylic Amination start->allylic_amination pictet_spengler cis-Selective Pictet-Spengler Reaction allylic_amination->pictet_spengler rcm Ring-Closing Metathesis (RCM) pictet_spengler->rcm cyclopropanation Intramolecular Cyclopropanation rcm->cyclopropanation final_product (-)-Rauvoyunine B cyclopropanation->final_product

Caption: Overall synthetic workflow for the total synthesis of (-)-Rauvoyunine B.

pictet_spengler_logic title Control of Selectivity in Pictet-Spengler Reaction conditions Reaction Conditions low_temp Low Temperature (-78 °C to -20 °C) conditions->low_temp favors high_temp Higher Temperature (e.g., Room Temp.) conditions->high_temp favors kinetic_product Kinetic Control cis-Diastereomer Favored low_temp->kinetic_product thermo_product Thermodynamic Control trans-Diastereomer Favored high_temp->thermo_product

Caption: Logical relationship for achieving cis-selectivity in the Pictet-Spengler reaction.

References

Troubleshooting low yield in Pictet-Spengler reaction for indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tetrahydro-β-carbolines from indole (B1671886) substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction? The Pictet-Spengler reaction is a chemical process where a β-arylethylamine, such as tryptamine (B22526), undergoes condensation with an aldehyde or ketone, followed by the closure of a ring to form a tetrahydroisoquinoline or, in the case of indoles, a tetrahydro-β-carboline.[1][2] The reaction is typically catalyzed by an acid and may require heat.[3]

Q2: Why are indoles particularly good substrates for this reaction? Indole is a nucleophilic aromatic ring, which facilitates the crucial ring-closing step of the reaction.[1][3] This high nucleophilicity allows the reaction to proceed under mild conditions with high yields, whereas less nucleophilic rings (like a simple phenyl group) often require harsher conditions, such as higher temperatures and strong acids, and result in lower yields.[1][3][4]

Q3: What are the most common causes of low yield in the Pictet-Spengler reaction with indoles? Low yields can stem from several factors including:

  • Sub-optimal Catalysis : The type and concentration of the acid catalyst are critical. Too much acid can protonate the starting amine, reducing its nucleophilicity, while too little acid results in slow or incomplete formation of the key iminium ion intermediate.[5]

  • Reagent Purity : Impurities in starting materials, especially the oxidation of aldehydes to carboxylic acids, can inhibit the reaction.[5]

  • Inappropriate Reaction Conditions : Temperature and solvent choice significantly impact reaction rate, yield, and selectivity.[6][7]

  • Side Reactions : Alternative cyclization pathways or over-oxidation of the product can reduce the yield of the desired compound.[5]

Q4: How do I choose the right catalyst? Traditionally, Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used.[1][8] However, Lewis acids (e.g., BF₃·OEt₂) and even certain organocatalysts can be employed.[9][10] For substrates that are less reactive, forming an N-acyliminium ion can be a powerful strategy, as this intermediate is a highly potent electrophile that allows cyclization to occur under mild conditions.[1][3] Gold(I) complexes have also been shown to be effective catalysts.[11][12][13]

Q5: What is the role of temperature in the reaction? Temperature affects both the reaction rate and the stereoselectivity. Increasing the temperature can improve conversion rates for sluggish reactions.[6] However, for stereoselective reactions, particularly with chiral starting materials like tryptophan derivatives, lower temperatures often favor the kinetically controlled cis product.[1][3] At higher temperatures, the reaction can become reversible, potentially leading to racemization or formation of the thermodynamically favored trans product.[1][3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What should I check first?

A1: Low or no yield is a common issue that can often be resolved by systematically checking your reagents and setup.

  • Reagent Purity: Ensure the tryptamine is pure and the aldehyde has not oxidized to a carboxylic acid, which can halt the reaction.[5] Use freshly distilled or purified aldehydes if possible.

  • Stoichiometry: While a 1:1 to 1:1.2 ratio of amine to aldehyde is common, using a slight excess of the carbonyl compound can sometimes help drive the reaction to completion.[8][9]

  • Catalyst Activity: Verify the concentration and activity of your acid catalyst. If using a buffer system, ensure the pH is optimal for the reaction.[14]

  • Atmosphere: The pyridoindole ring system can be sensitive to oxidation, especially at higher temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation of the product.[5]

  • Iminium Ion Formation: The driving force of the reaction is the formation of a highly electrophilic iminium ion.[1][5] If conditions are not sufficiently acidic, the intermediate imine will not be activated enough for ring closure. A stronger acid or a different solvent may be required.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization start Low or No Yield reagents Check Reagent Purity (Aldehyde, Tryptamine) start->reagents Start Here catalyst Verify Catalyst (Acid/Concentration) reagents->catalyst atmosphere Ensure Inert Atmosphere (N2 or Ar) catalyst->atmosphere conditions Optimize Conditions (Solvent, Temp.) atmosphere->conditions If still low yield protocol Consider Alternative Protocol (e.g., N-Acyliminium Ion) conditions->protocol end Improved Yield conditions->end protocol->end

Caption: A logical workflow for diagnosing and resolving low product yield.

Q2: I am observing significant formation of side products. How can I improve selectivity?

A2: Side product formation is often related to the inherent reactivity of the indole ring and the stability of the intermediates.

  • Alternative Cyclization Pathways: The iminium ion is typically attacked by the nucleophilic C3 position of the indole. However, attack at other positions, such as C2, can occur, leading to regioisomeric products (iso-Pictet-Spengler products).[5][12] Modifying the acid catalyst, solvent, or temperature can influence this selectivity.

  • Over-oxidation: The tetrahydro-β-carboline product can be susceptible to oxidation, especially if the reaction is heated for prolonged periods in the presence of air.[5] Use an inert atmosphere and monitor the reaction to avoid unnecessarily long reaction times.

  • Protecting Groups: If your indole or tryptamine contains other reactive functional groups, consider using appropriate protecting groups to prevent undesired side reactions.[14] For example, N-benzylated tryptophans can be used to control stereochemistry.[3]

Side_Reactions cluster_products Potential Cyclization Pathways Iminium Iminium Ion Intermediate Desired Desired Product (Tetrahydro-β-carboline) Attack at C3 Iminium->Desired Favored Pathway Side Side Product (iso-Pictet-Spengler) Attack at C2 Iminium->Side Alternative Pathway (Can be controlled by conditions) Polymer Polymerization/ Degradation Iminium->Polymer Harsh Conditions (High Temp / Strong Acid)

Caption: Potential reaction pathways from the key iminium ion intermediate.

Q3: My starting indole has electron-withdrawing groups and the reaction is failing. What can I do?

A3: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making the standard Pictet-Spengler cyclization difficult.

  • Harsher Conditions: For deactivated indoles, you may need to use stronger acids (e.g., superacids) and higher temperatures (refluxing conditions) to force the reaction to proceed.[1] However, this can lead to side products.

  • N-Acyliminium Ion Pictet-Spengler Reaction: A more effective strategy is to use the N-acyliminium ion variant. In this method, the intermediate imine is acylated, creating a highly electrophilic N-acyliminium ion. This powerful electrophile can be attacked even by deactivated aromatic rings under much milder conditions, often leading to good yields where the standard reaction fails.[1][3] Tadalafil is a well-known drug synthesized using this approach.[1][3]

Data Summary

Table 1: Effect of Reaction Conditions on Yield and Selectivity
Tryptamine DerivativeAldehydeCatalystSolventTemperatureYield (%)Diastereomeric Ratio (cis:trans)Reference
D-Tryptophan Methyl EsterPiperonalHClAcetonitrileReflux82 (overall)99:1[7]
D-Tryptophan Methyl EsterPiperonalHClNitromethaneRefluxHigh99:1[7]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol40°C~70N/A[15]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol20°C~45N/A[15]
Nb-hydroxytryptamineCysteinalTrifluoroacetic AcidNot specified-78°CHighExclusive formation[16]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reactant Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane (B109758), or acetonitrile).

  • Aldehyde Addition: Add the aldehyde (1.0 - 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.[8]

  • Catalyst Addition: Add the acid catalyst (e.g., 1.5 eq of trifluoroacetic acid or a catalytic amount of HCl).[8]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for 2-24 hours. Monitor the reaction's progress using TLC or LC-MS.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Quench the acid by slowly adding a saturated aqueous solution of NaHCO₃ until the solution is basic.[8]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (3x). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction

This protocol is recommended for less reactive (electron-poor) indole substrates.

  • Imine Formation: Dissolve the tryptamine (1.0 eq) and aldehyde (1.0 eq) in a non-polar solvent like dichloromethane and stir at room temperature to form the imine. This step can be facilitated by the presence of a drying agent like MgSO₄.

  • Acylation: Cool the solution containing the crude imine to 0 °C in an ice bath. Add a suitable base (e.g., pyridine, 1.2 eq) followed by the slow addition of an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).[8]

  • Cyclization: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The in-situ generated N-acyliminium ion is highly reactive and cyclization is often much faster than the traditional method.[8]

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification of the N-acylated tetrahydro-β-carboline product.

Reaction_Mechanism Reactants Tryptamine + Aldehyde Schiff Schiff Base (Imine) Reactants->Schiff Condensation (-H₂O) Iminium Iminium Ion (Key Electrophile) Schiff->Iminium Acid Catalyst (H⁺) Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Cyclization Product Tetrahydro-β-carboline Spiro->Product Rearomatization (-H⁺)

References

Technical Support Center: Optimizing Palladium-Catalyzed Allylic Amination in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed allylic amination reactions, particularly in the context of complex molecule synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion/Yield

Question: My palladium-catalyzed allylic amination reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I improve the yield?

Answer:

Low or no conversion in a palladium-catalyzed allylic amination can stem from several factors, ranging from catalyst activity to the purity of your reagents. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently or may have decomposed.[1]

    • Solution: Ensure you are using a reliable palladium source. Pre-catalysts that are readily reduced in situ can be more effective.[2] For Pd(II) sources like Pd(OAc)₂, a pre-activation step by heating the Pd(II) salt with the ligand before adding the other reagents can be beneficial.[1] Additionally, adding a slight excess of the phosphine (B1218219) ligand relative to palladium can enhance catalyst stability.[1]

  • Impure Reagents: Impurities in the allylic substrate, amine, solvent, or base can poison the catalyst.[1][2]

    • Solution: Purify all reagents before use. Amines can be purified by distillation or by passing them through a plug of activated alumina.[2] Ensure solvents are anhydrous and properly degassed, as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[1][2]

  • Sub-optimal Reaction Conditions: The temperature, concentration, or choice of solvent and base may not be ideal for your specific substrate and ligand combination.[1]

    • Solution: A systematic screening of reaction parameters is recommended. Consider increasing the reaction temperature or the catalyst loading.[1] The choice of solvent can significantly impact the reaction; polar aprotic solvents like DMF, acetonitrile, or THF are often effective.[1][3]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen).[2] Thoroughly degas your solvent and reagents.[2]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield Observed check_catalyst Verify Catalyst Activity - Use reliable Pd source - Consider pre-activation - Check ligand integrity start->check_catalyst check_reagents Assess Reagent Purity - Purify amine and substrate - Use anhydrous, degassed solvent check_catalyst->check_reagents If catalyst is active check_conditions Evaluate Reaction Conditions - Screen temperature - Vary catalyst loading - Test different solvents/bases check_reagents->check_conditions If reagents are pure check_atmosphere Confirm Inert Atmosphere - Check for leaks - Ensure proper degassing check_conditions->check_atmosphere If conditions are optimized outcome Improved Yield check_atmosphere->outcome If atmosphere is inert

Caption: A stepwise guide to troubleshooting low reaction yields.

Issue 2: Poor Regio- or Enantioselectivity

Question: My reaction is proceeding, but I am observing a mixture of regioisomers (linear vs. branched) or low enantioselectivity. How can I control the selectivity?

Answer:

Controlling selectivity is a common challenge in palladium-catalyzed allylic amination and is highly dependent on the choice of ligand, substrate, and reaction conditions.[1]

Potential Causes & Solutions:

  • Inappropriate Ligand: The ligand is the primary factor controlling selectivity. Its steric and electronic properties dictate the outcome of the nucleophilic attack on the π-allyl palladium intermediate.[1]

    • Solution: Ligand screening is essential.[1] For enantioselective reactions, a wide variety of chiral ligands have been developed.[1] For instance, the Trost ligand is known to induce high enantio- and regioselectivity.[1] Ligands with larger bite angles can also influence regioselectivity.[2]

  • Solvent Effects: The solvent can influence the equilibrium between different palladium intermediates and the rate of nucleophilic attack, thereby affecting selectivity.[4]

    • Solution: Screen a range of solvents with varying polarities. Polar aprotic solvents are often a good starting point.[3]

  • Nature of the Nucleophile and Leaving Group: The structure of the amine and the nature of the leaving group on the allylic substrate can also impact selectivity.[1]

  • Isomerization: The initially formed kinetic product may isomerize to the thermodynamically more stable product, which can be catalyzed by the palladium complex.[2][4]

    • Solution: Lowering the reaction temperature or reaction time may help.[2] The use of a base can shut down isomerization pathways promoted by protic acids.[4]

Issue 3: Formation of Side Products

Question: My reaction is forming significant amounts of side products. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products can be a significant issue, particularly with highly reactive amines or under conditions that favor secondary reactions.[1]

Potential Causes & Solutions:

  • Over-reaction of the Product: The primary or secondary amine product can be more nucleophilic than the starting amine, leading to a second allylation.[1]

    • Solution: Using aqueous ammonia (B1221849) under dilute conditions has been shown to favor the formation of the primary amine over the secondary amine.[1][3] Adjusting the stoichiometry to use a larger excess of the starting amine can also be beneficial.[1]

  • Homocoupling: Side reactions such as the homocoupling of the amine or the allylic partner can sometimes occur.[2]

    • Solution: Adjusting the stoichiometry of the reactants or the catalyst loading may help to minimize these side reactions.[2]

  • Competing Reactions: Depending on the substrate and conditions, other palladium-catalyzed processes like Heck reactions or C-H activation could compete.[1]

    • Solution: A careful review of the reaction conditions and substrate reactivity is necessary. Using a well-defined pre-catalyst can sometimes minimize side reactions by ensuring the clean generation of the active catalytic species.[1]

Data Presentation: Impact of Reaction Parameters

Table 1: Effect of Ligand on Regio- and Enantioselectivity

LigandSubstrateRegio-/EnantioselectivityReference
(S,S)-DACH-naphthyl Trost ligandHydroxy-functionalized allyl carbonate>98:2 branched:linear, 98% ee[1]
(S)-BINAP(S)Crotyl carbonatesHigh regioselectivity for branched isomer[1]
PhosphoramiditesVinyl aziridinesHigh selectivity for linear product[5]

Table 2: Influence of Solvent and Concentration on Yield and Selectivity

SolventConcentrationObservationReference
1,4-Dioxane0.04 MOptimal for amination with aqueous ammonia[3]
Toluene (B28343)0.11 MNo reaction with aqueous ammonia[3]
DMF, Acetonitrile0.11 MEffective for amination with aqueous ammonia[3]
THF-Can provide higher branched-to-linear ratios[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Pre-activation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd(II) salt (e.g., Pd(OAc)₂, 1 equiv) and the phosphine ligand (2-4 equiv).[1]

  • Add an anhydrous, degassed solvent (e.g., toluene or THF).[1]

  • Stir the mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow for the in-situ generation of the active Pd(0) species.[1]

  • Cool the mixture to the desired reaction temperature before adding the substrate, amine, and base.[1]

Protocol 2: Ligand Screening for Optimal Selectivity

  • Set up a parallel array of small-scale reactions (e.g., in vials in a heating block).

  • To each vial, add the substrate, amine, base, and solvent.

  • Prepare stock solutions of the palladium precursor and each ligand to be screened.

  • Add the palladium precursor and a different ligand to each respective vial, maintaining a consistent Pd:ligand ratio.[1]

  • Run all reactions under identical conditions (temperature, time, concentration).[1]

  • Analyze the product mixture from each reaction by a suitable method (e.g., chiral HPLC, GC, or NMR) to determine the regioisomeric ratio and/or enantiomeric excess.[1]

Visualizations

General Experimental Workflow

Experimental_Workflow prep Reagent Preparation - Purify Substrate & Amine - Dry & Degas Solvent setup Reaction Setup - Inert Atmosphere (Ar/N2) - Add Pd source & Ligand prep->setup preactivation Catalyst Pre-activation (optional) - Heat Pd(II) source with ligand setup->preactivation reaction Reaction Execution - Add Substrate, Amine, Base - Stir at desired Temperature setup->reaction Directly for Pd(0) preactivation->reaction monitoring Reaction Monitoring - TLC, GC, or LC-MS reaction->monitoring workup Work-up & Purification - Quench reaction - Extraction - Chromatography monitoring->workup analysis Product Analysis - NMR, MS for structure - HPLC/GC for selectivity workup->analysis

Caption: A general workflow for performing palladium-catalyzed allylic amination.

Simplified Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L_n pi_allyl [π-allyl-Pd(II)L_n]+ Pd0->pi_allyl Oxidative Addition (Allylic Substrate) amination Product Formation pi_allyl->amination Nucleophilic Attack (Amine) amination->Pd0 Reductive Elimination product Allylic Amine amination->product

Caption: A simplified representation of the palladium catalytic cycle.

References

Rauvoyunine B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Rauvoyunine B.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is happening?

A2: This is a common issue for compounds that are soluble in organic solvents but have low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent composition changes dramatically. This can cause the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.[4][5][6]

Q3: How can I prepare a stock solution of this compound?

A3: Based on available information, stock solutions of this compound can be prepared in DMSO, for example, at a concentration of 10 mM.[7] It is recommended to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to ensure complete dissolution. Always store stock solutions as recommended on the product vial, typically at -20°C in tightly sealed vials for up to two weeks.[1] Before use, allow the solution to equilibrate to room temperature for at least one hour.[1]

Troubleshooting Guide: Solubility Issues

Issue 1: this compound powder is not dissolving in my chosen solvent.
  • Possible Cause: The solvent may not be appropriate for this compound, or the concentration is too high.

  • Solutions:

    • Try a different solvent: Based on available data, DMSO, Dichloromethane, Chloroform, Ethyl Acetate, and Acetone are suitable solvents.[1]

    • Increase the temperature: Gently warming the solution may increase the solubility. However, be cautious as high temperatures can degrade the compound.

    • Use sonication: A sonication bath can help to break down aggregates and enhance dissolution.

    • Reduce the concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.

Issue 2: My this compound solution is cloudy or shows particulate matter.
  • Possible Cause: The compound may not be fully dissolved, or it may have precipitated out of solution.

  • Solutions:

    • Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This will give you a saturated solution at that temperature.

    • Re-dissolve: Try the methods mentioned in Issue 1 (warming, sonication) to see if the particulate matter goes back into solution.

    • Centrifugation: Centrifuge the solution to pellet the undissolved material and carefully collect the supernatant.

Issue 3: this compound precipitates upon addition to my cell culture medium.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep this compound in solution, or components in the medium may be causing it to precipitate.

  • Solutions:

    • Optimize final solvent concentration: Keep the final concentration of the organic solvent in your aqueous medium as high as is tolerable for your experimental system (typically ≤0.5% for cell-based assays).

    • Use a solubilizing agent: Consider the use of excipients such as cyclodextrins or surfactants to enhance aqueous solubility.[8][9]

    • Prepare a more dilute stock solution: This will result in a lower final concentration of the organic solvent when you add it to your aqueous medium.

    • pH adjustment: The solubility of alkaloids can often be increased by adjusting the pH.[10] Since alkaloids are basic, their solubility in aqueous solutions can sometimes be improved by lowering the pH to form a more soluble salt.[3][7]

Quantitative Data Summary

As specific quantitative solubility data for this compound is not widely published, the following table provides a template for researchers to record their own findings.

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Molar Solubility (M)Observations
DMSO
Dichloromethane
Chloroform
Ethyl Acetate
Acetone
PBS (pH 7.4)
Cell Culture Medium

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol provides a standardized method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline powder)

  • Selected solvent (e.g., DMSO, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and 0.22 µm filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vial to ensure that excess solid this compound is still present.

  • Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method.

Protocol 2: Improving Aqueous Solubility using Co-solvents

This protocol describes how to use a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of this compound.

Materials:

  • This compound stock solution in a water-miscible organic solvent (e.g., 10 mM in DMSO).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • Vials.

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer.

  • Start with a high percentage of the co-solvent and gradually decrease it. For example, prepare solutions with 50%, 20%, 10%, 5%, 1%, and 0.5% DMSO in PBS.

  • Observe the solutions for any signs of precipitation immediately after preparation and after a set period (e.g., 1 hour, 24 hours).

  • The highest concentration of this compound that remains in solution at the lowest percentage of co-solvent is the optimal formulation under these conditions.

Visualizations

Signaling Pathway

Rauvolfia_Alkaloid_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) Rauvoyunine_B This compound (Rauvolfia Alkaloid) VMAT Vesicular Monoamine Transporter (VMAT) Rauvoyunine_B->VMAT Inhibition NE_Vesicle Norepinephrine Vesicle VMAT->NE_Vesicle Packaging NE_Release Norepinephrine Release NE_Vesicle->NE_Release Depletion NE_Cytoplasm Cytoplasmic Norepinephrine NE_Cytoplasm->VMAT NE_Synapse Norepinephrine NE_Release->NE_Synapse Exocytosis Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Activation

Caption: Hypothetical signaling pathway for Rauvolfia alkaloids.

Experimental Workflow

Solubility_Workflow Start Start: this compound Solubility Issue Initial_Test Initial Solubility Test (e.g., DMSO, Ethanol) Start->Initial_Test Is_Soluble Is it soluble? Initial_Test->Is_Soluble Prepare_Stock Prepare Stock Solution Is_Soluble->Prepare_Stock Yes Troubleshoot Troubleshoot Solubility Is_Soluble->Troubleshoot No Aqueous_Dilution Dilute in Aqueous Buffer Prepare_Stock->Aqueous_Dilution Precipitation Precipitation Occurs? Aqueous_Dilution->Precipitation Success Success: Solution is Ready for Experiment Precipitation->Success No Precipitation->Troubleshoot Yes Co_solvent Co-solvent System Troubleshoot->Co_solvent pH_Adjustment pH Adjustment Troubleshoot->pH_Adjustment Complexation Complexation (e.g., Cyclodextrins) Troubleshoot->Complexation Co_solvent->Aqueous_Dilution pH_Adjustment->Aqueous_Dilution Complexation->Aqueous_Dilution

Caption: Workflow for troubleshooting this compound solubility.

References

Stability studies of Rauvoyunine B under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific stability data for Rauvoyunine B in the public domain, this technical support center has been created for a hypothetical novel alkaloid, "Compound X." The following troubleshooting guides, FAQs, and protocols are based on general principles of pharmaceutical stability testing and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their stability studies of Compound X.

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of Compound X in solution. 1. pH instability: The pH of the solution may be promoting hydrolysis or other degradation pathways. 2. Oxidative degradation: The compound may be sensitive to dissolved oxygen. 3. Photodegradation: Exposure to light, even ambient laboratory light, could be causing degradation.1. pH profiling: Determine the pH-stability profile of Compound X by conducting studies in a range of buffered solutions. 2. Inert atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants if compatible with the analytical method. 3. Light protection: Conduct all experiments in amber glassware or under light-protective conditions. Perform photostability studies as per ICH guidelines.
Inconsistent or non-reproducible HPLC results. 1. Poor sample solubility: Compound X or its degradants may not be fully dissolved in the mobile phase. 2. Column degradation: The stationary phase of the HPLC column may be degrading due to extreme pH or aggressive mobile phases. 3. Inadequate method validation: The analytical method may not be robust enough for the intended use.1. Solubility assessment: Determine the solubility of Compound X in various solvents and mobile phase compositions. Use a co-solvent if necessary. 2. Column care: Ensure the mobile phase pH is within the recommended range for the column. Use a guard column to protect the analytical column. 3. Method validation: Perform a thorough validation of the HPLC method, including specificity, linearity, accuracy, precision, and robustness, according to ICH guidelines.
Appearance of unknown peaks in the chromatogram during stability testing. 1. Formation of degradation products: These are likely new chemical entities formed from the degradation of Compound X. 2. Interaction with excipients: If in a formulation, Compound X may be reacting with other components. 3. Contamination: The sample or solvent may be contaminated.1. Forced degradation studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and help identify the unknown peaks. 2. Excipient compatibility studies: Assess the stability of Compound X in the presence of each excipient individually. 3. Blank analysis: Run a blank (solvent and/or placebo) to rule out contamination.

Frequently Asked Questions (FAQs)

???+ question "What are the recommended storage conditions for Compound X?"

???+ question "What are the likely degradation pathways for Compound X?"

???+ question "How can I develop a stability-indicating HPLC method for Compound X?"

???+ question "What is the purpose of a forced degradation study?"

Data Presentation

Table 1: Summary of Forced Degradation Studies for Compound X

Stress ConditionDurationAssay of Compound X (%)Major Degradation Products (Peak Area %)
0.1 M HCl24 h85.2DP-1 (8.5%), DP-2 (4.1%)
0.1 M NaOH8 h70.5DP-1 (22.3%), DP-3 (5.2%)
10% H₂O₂12 h65.8DP-4 (15.7%), DP-5 (10.1%)
Heat (80°C)48 h92.1DP-6 (3.5%)
Photostability (ICH Q1B)1.2 million lux hours95.3DP-7 (2.8%)

Table 2: Long-Term Stability Data for Compound X at 25°C / 60% RH

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White to off-white powder
398.51.5White to off-white powder
697.22.8Slight yellowish tint
1295.14.9Yellowish powder

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 12 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Evaluation Stock Stock Solution of Compound X Acid Acid Stress Stock->Acid Base Base Stress Stock->Base Oxidation Oxidative Stress Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stress Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Stability Report HPLC->Report Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for forced degradation studies of Compound X.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CompoundX Compound X DP1 DP-1 (Ester Cleavage) CompoundX->DP1 Acid/Base DP4 DP-4 (N-Oxide) CompoundX->DP4 H₂O₂ DP2 DP-2 DP1->DP2 Acid DP3 DP-3 DP1->DP3 Base DP5 DP-5 DP4->DP5

Caption: Hypothetical degradation pathways for Compound X.

Technical Support Center: Purification of Rauvoyunine B and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rauvoyunine B and its intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and other ajmaline-type alkaloids?

The purification of this compound and related indole (B1671886) alkaloids from Rauvolfia species presents several challenges due to their chemical properties and the complexity of the natural extract. Key difficulties include:

  • Structural Similarity: Crude extracts contain a multitude of structurally similar alkaloids, making baseline separation difficult to achieve.

  • Strong Adsorption: The basic nitrogen atoms and polar functional groups in these molecules can lead to strong interactions with polar stationary phases like silica (B1680970) gel, resulting in poor elution and peak tailing.[1]

  • Compound Degradation: Some indole alkaloids are sensitive to acidic conditions and may degrade on standard silica gel.

  • Low Abundance: Target compounds like this compound may be present in low concentrations compared to other major alkaloids such as ajmaline (B190527) and reserpine.

Q2: Which chromatographic techniques are most effective for the purification of this compound and its intermediates?

Several chromatographic techniques can be employed, often in combination, for the successful purification of ajmaline-type alkaloids:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation and quantification of Rauvolfia alkaloids.[1][2][3][4] C18 columns are commonly used with mobile phases consisting of acetonitrile (B52724) and an acidic aqueous buffer.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is useful for the qualitative analysis of extracts and for developing optimal solvent systems for column chromatography.[2][4]

  • Counter-Current Chromatography (CCC): As a support-free liquid-liquid partition chromatography method, CCC is highly effective for separating components in complex natural product mixtures, avoiding issues of irreversible adsorption.[5][6][7]

  • Column Chromatography: Silica gel column chromatography is a standard initial purification step. However, modifications such as the addition of a base to the mobile phase may be necessary to reduce peak tailing.

Q3: What are recommended starting conditions for reversed-phase HPLC separation of ajmaline-type alkaloids?

Based on published methods for related Rauvolfia alkaloids, a good starting point for method development would be a C18 column with a gradient elution. The mobile phase typically consists of an aqueous buffer and an organic solvent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its intermediates.

Problem 1: My target compound is showing significant peak tailing on a silica gel column.

  • Possible Cause: The basic nitrogen atom of the alkaloid is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the mobile phase to compete with the analyte for active sites on the stationary phase.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or a polymer-based reversed-phase material.

Problem 2: I am unable to achieve baseline separation of my target compound from a closely related impurity.

  • Possible Cause: The selectivity of the chromatographic system is insufficient to resolve the two compounds.

  • Solution:

    • Optimize Mobile Phase:

      • For reversed-phase HPLC, systematically vary the organic solvent (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient slope.

      • The use of an ion-pairing reagent can also enhance separation.

    • Change Stationary Phase: Switch to a column with a different chemistry (e.g., a phenyl-hexyl or embedded polar group column for reversed-phase) or a different particle size for higher efficiency.

    • Employ Orthogonal Techniques: If co-elution persists, consider a two-dimensional chromatography approach or a different technique altogether, such as counter-current chromatography.

Problem 3: The recovery of my target compound is low after purification.

  • Possible Cause: The compound may be degrading on the stationary phase or irreversibly adsorbing. It could also be due to precipitation during solvent removal.

  • Solution:

    • Assess Compound Stability: Before purification, test the stability of your compound under the anticipated pH and solvent conditions.

    • Use a Milder Stationary Phase: If degradation is suspected, switch from silica gel to a less acidic stationary phase or use a support-free technique like counter-current chromatography.[6]

    • Careful Solvent Evaporation: When concentrating fractions, use a rotary evaporator at a low temperature to prevent degradation of thermolabile compounds.

Data Presentation

Table 1: HPLC and UHPLC Methods for Separation of Rauvolfia Alkaloids

ParameterMethod 1 (HPLC)[1]Method 2 (HPLC)[3]Method 3 (UHPLC)[8]
Column Chromolith Performance RP-18eWaters Spherisorb ODS2Reversed-phase C18
Mobile Phase A 0.01M Phosphate Buffer (pH 3.5) with 0.5% Acetic AcidWater with 0.1% TFAWater with 0.05% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% TEAAcetonitrile with 0.05% Formic Acid
Elution Mode Binary GradientIsocratic (35:65, B:A)Gradient
Flow Rate 1.0 mL/min1.0 mL/min0.2 mL/min
Detection 254 nm (PDA)210 nm (UV)PDA and QToF-MS

Table 2: HPTLC Method for Separation of Rauvolfia Alkaloids[2]

ParameterCondition
Stationary Phase Silica Gel
Mobile Phase Toluene-Methanol (76:24, v/v)
Development Mode Unsaturated twin-trough chamber
Development Distance ~8 cm

Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase HPLC Analysis of Rauvolfia Alkaloids

This protocol is a generalized procedure based on published methods for the analysis of ajmaline, ajmalicine, and reserpine, and can be adapted for this compound.[1][8]

  • Preparation of Standard Solutions: Accurately weigh and dissolve the alkaloid standards in HPLC-grade methanol (B129727) or a suitable solvent to prepare stock solutions. Prepare working standard solutions by serial dilution.

  • Sample Preparation: Extract the plant material or reaction mixture with a suitable solvent (e.g., methanol or chloroform). The extract may need to be further purified by solid-phase extraction (SPE) to remove interfering substances. Dissolve the final dried extract in the mobile phase.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column.

    • Set up a binary gradient with an aqueous mobile phase (e.g., water with 0.05% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.05% formic acid).

    • Optimize the gradient profile to achieve separation of the target peaks.

    • Set the flow rate and column temperature as appropriate (e.g., 0.2-1.0 mL/min and 25-30 °C).

    • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer for peak identification.

  • Data Analysis: Identify the peaks by comparing their retention times and UV-Vis/mass spectra with those of the authentic standards. Quantify the compounds using a calibration curve generated from the standard solutions.

Mandatory Visualization

experimental_workflow start Crude Extract (e.g., from Rauvolfia serpentina) extraction Solvent Extraction (e.g., Methanol, Chloroform) start->extraction partitioning Liquid-Liquid Partitioning (Optional) extraction->partitioning cc Column Chromatography (e.g., Silica Gel) partitioning->cc fractions Collect Fractions cc->fractions tlc TLC/HPTLC Analysis fractions->tlc Monitor Purity feedback Combine Pure Fractions tlc->feedback hplc Semi-Preparative/Preparative HPLC (Reversed-Phase C18) pure_compound Pure this compound or Intermediate hplc->pure_compound end Characterization (NMR, MS, etc.) pure_compound->end feedback->hplc Further Purification

Caption: A generalized workflow for the purification of this compound from a crude extract.

troubleshooting_logic issue Poor Separation/ Peak Tailing cause1 Strong Analyte-Stationary Phase Interaction issue->cause1 cause2 Insufficient System Selectivity issue->cause2 solution1a Add Mobile Phase Modifier (e.g., TEA) cause1->solution1a solution1b Change Stationary Phase (e.g., Alumina, RP) cause1->solution1b solution2a Optimize Mobile Phase (Solvent, pH, Gradient) cause2->solution2a solution2b Change Column (Different Chemistry) cause2->solution2b solution2c Use Orthogonal Method (e.g., CCC) cause2->solution2c

Caption: Troubleshooting logic for common purification issues with indole alkaloids.

References

Technical Support Center: Synthesis of the Rauvomine B Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Rauvomine B core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the Rauvomine B core?

A1: The first total synthesis of (–)-Rauvomine B was accomplished through a multi-step sequence. The key transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis (RCM) to form the indoloquinolizidine core, and a final rhodium-catalyzed intramolecular cyclopropanation to construct the characteristic bridged cyclopropane (B1198618) motif.[1][2][3][4]

Q2: My Pictet-Spengler reaction is giving a mixture of diastereomers. How can I improve the cis-selectivity?

A2: Achieving high cis-selectivity in the Pictet-Spengler reaction is crucial for the successful synthesis of the Rauvomine B core. The original synthesis utilizes specific conditions developed by the Cook group to favor the cis-diastereomer.[1] Factors that can influence the stereochemical outcome include the choice of solvent, temperature, and the nature of the substituents on both the tryptamine (B22526) and the aldehyde. Lower temperatures and specific acid catalysts can enhance the kinetic control required for high cis-selectivity. It is also important to ensure the high purity of starting materials, as impurities can sometimes catalyze the formation of the undesired trans-isomer.

Q3: I am observing significant amounts of oligomeric byproducts in my Ring-Closing Metathesis (RCM) step. What could be the cause?

A3: The formation of oligomers is a common side reaction in RCM, resulting from intermolecular metathesis competing with the desired intramolecular reaction.[5] This is often concentration-dependent. Running the reaction at high dilution can significantly favor the intramolecular cyclization. The choice of catalyst is also critical; second-generation Grubbs or Hoveyda-Grubbs catalysts are often employed for their efficiency.[6] Additionally, the reaction temperature and time should be carefully optimized to maximize the yield of the desired cyclic product while minimizing byproduct formation.

Q4: The final cyclopropanation step is failing or giving low yields. What are the critical parameters for this reaction?

A4: The key intramolecular cyclopropanation is highly sensitive to the structure and conformational strain of the N-sulfonyl triazole precursor.[1][2][3] Computational studies have shown that the precursor's conformation plays a significant role in the reaction's success.[1] An unintended side reaction can occur where the carbene forms a stabilized aziridinium (B1262131) ylide, which does not lead to the desired product.[7] The use of a bulky protecting group on the indole (B1671886) nitrogen was found to be crucial to disfavor this side pathway and promote the desired cyclopropanation.[7] Therefore, ensuring the correct protecting group strategy and the conformational integrity of the precursor are paramount.

Troubleshooting Guides

Pictet-Spengler Reaction: Low Yield and/or Poor Stereoselectivity
Symptom Possible Cause Troubleshooting Steps
Low conversion to product Incomplete iminium ion formation.Ensure anhydrous conditions and use a suitable acid catalyst (e.g., TFA). The reaction may require gentle heating.[8][9]
Steric hindrance.If the aldehyde or tryptamine is sterically demanding, longer reaction times or a stronger Lewis acid might be necessary.
Formation of trans-isomer Thermodynamic control is favored over kinetic control.Run the reaction at lower temperatures for a longer duration.[7]
Inappropriate solvent.Screen different solvents. Aprotic solvents sometimes give better stereoselectivity.[8]
Complex mixture of byproducts Decomposition of starting materials or product.Ensure the reaction is performed under an inert atmosphere. Check the stability of the aldehyde and tryptamine derivative under the reaction conditions.
Ring-Closing Metathesis (RCM): Formation of Byproducts
Symptom Possible Cause Troubleshooting Steps
Formation of dimers or oligomers Intermolecular reaction is competing with the intramolecular cyclization.Decrease the concentration of the substrate significantly (high dilution).
Isomerization of the double bond Formation of ruthenium hydride species from catalyst decomposition.Add a hydride scavenger or isomerization suppressant like 1,4-benzoquinone (B44022) or phenol.[5][6]
Low or no conversion Catalyst deactivation.Ensure all reagents and solvents are thoroughly degassed and free of impurities that can poison the catalyst. Use a more robust second-generation catalyst.
Formation of desallyl side products Catalyst-mediated olefin isomerization leading to cleavage.Optimize the catalyst and consider using additives that suppress isomerization.[6]
Rhodium-Catalyzed Intramolecular Cyclopropanation: Reaction Failure
Symptom Possible Cause Troubleshooting Steps
No reaction or decomposition of starting material Unfavorable conformation of the precursor.Verify the structure and stereochemistry of the precursor. The presence of a bulky N-Boc protecting group is reported to be essential for promoting the correct reactive conformation.[7]
Catalyst inhibition.Ensure the substrate is free of impurities that could coordinate to the rhodium catalyst.
Formation of aziridinium ylide-derived byproducts The free amine of the indole is interfering with the desired carbene insertion.The use of a bulky protecting group on the indole nitrogen is critical to prevent this side reaction.[7]
Low yield of the cyclopropanated product Suboptimal reaction conditions.Optimize the reaction temperature and solvent. The choice of the rhodium catalyst (e.g., Rh₂(OAc)₄) and its loading are also critical parameters.

Experimental Protocols

A detailed experimental protocol for the synthesis of the Rauvomine B core can be found in the supplementary information of the primary literature by Smith, Chen, and co-workers.[10] Researchers should refer to this publication for specific reagent quantities, reaction times, and purification procedures.

Visualizations

Rauvomine_B_Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_product Final Product Tryptamine Tryptamine Derivative PS Pictet-Spengler Reaction Tryptamine->PS Aldehyde Aldehyde Aldehyde->PS RCM_precursor Diene Precursor PS->RCM_precursor Several steps RCM Ring-Closing Metathesis RCM_precursor->RCM Cyclo_precursor N-sulfonyl triazole RCM->Cyclo_precursor Functional group manipulation Cyclo Rh-catalyzed Cyclopropanation Cyclo_precursor->Cyclo RauvomineB Rauvomine B Core Cyclo->RauvomineB

Caption: Synthetic workflow for the Rauvomine B core.

Troubleshooting_RCM Start RCM Reaction Issues Issue1 Oligomer Formation? Start->Issue1 Issue2 Double Bond Isomerization? Start->Issue2 Issue3 Low Conversion? Start->Issue3 Sol1 Decrease Concentration (High Dilution) Issue1->Sol1 Yes Sol2 Add Isomerization Suppressant (e.g., 1,4-benzoquinone) Issue2->Sol2 Yes Sol3 Use 2nd Gen. Catalyst & Ensure Anhydrous/Degassed Conditions Issue3->Sol3 Yes

Caption: Troubleshooting logic for the RCM step.

References

Technical Support Center: Scaling Up the Synthesis of Rauvoyunine B Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Rauvoyunine B precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis from laboratory to pilot or manufacturing scales. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound precursors?

A1: The main challenges include maintaining stereoselectivity, managing reaction kinetics and heat transfer in larger reactors, ensuring efficient purification of complex intermediates, and handling potentially hazardous reagents at a larger scale. Key reactions such as the cis-selective Pictet-Spengler reaction and the strain-promoted intramolecular cyclopropanation are particularly sensitive to scale-up parameters.

Q2: How do reaction times and temperatures typically change during scale-up?

A2: Reaction times may increase due to less efficient mixing and heat transfer in larger vessels. It is often necessary to carefully control the rate of reagent addition to manage exothermic events. Temperatures may need to be optimized to balance reaction rate with the potential for side product formation. A thorough understanding of the reaction kinetics is crucial for a successful scale-up.

Q3: What are the recommended purification strategies for large-scale synthesis of indole (B1671886) alkaloid precursors?

A3: At a larger scale, traditional column chromatography can become inefficient. Alternative methods such as crystallization, precipitation, and liquid-liquid extraction are often preferred for isolating multi-gram or kilogram quantities of intermediates. Preparative HPLC can be used for the final purification of highly pure compounds.

Q4: Are there any specific safety precautions to consider when scaling up this synthesis?

A4: Yes, several reagents used in the synthesis of this compound precursors require careful handling at scale. For example, palladium catalysts can be pyrophoric, and certain solvents and reagents may be toxic or flammable. A thorough risk assessment should be conducted before any scale-up activities, and appropriate personal protective equipment (PPE) and engineering controls should be in place.

Troubleshooting Guides

Palladium-Catalyzed Stereospecific Allylic Amination

This step is crucial for establishing a key stereocenter in the this compound precursor.

Problem 1.1: Low Yield of the Allylic Amination Product.

  • Possible Cause: Incomplete reaction or decomposition of the product.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the palladium catalyst is active. Use a freshly opened bottle or a catalyst from a reliable supplier.

    • Ligand Choice: The choice of ligand is critical for this reaction. Screen different phosphine-based ligands to optimize the reaction.

    • Solvent: The reaction is sensitive to the solvent. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.

    • Temperature Control: Overheating can lead to product decomposition. Maintain a consistent and optimized reaction temperature.

Problem 1.2: Poor Stereoselectivity.

  • Possible Cause: The chiral ligand is not effectively controlling the stereochemical outcome.

  • Troubleshooting Steps:

    • Ligand Screening: Test a variety of chiral ligands to find the one that provides the highest stereoselectivity for your specific substrate.

    • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with different solvents to optimize stereoselectivity.

ParameterLab Scale (Representative)Pilot Scale (Considerations)
Reactant A 1.0 g1.0 kg
Palladium Catalyst 0.05 mol%0.05 - 0.1 mol% (may need slight increase)
Chiral Ligand 0.1 mol%0.1 - 0.2 mol%
Solvent Volume 20 mL20 L
Reaction Time 4 hours6-8 hours (monitor by HPLC)
Yield 85%75-80% (potential for slight decrease)
Cis-Selective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key bond-forming step to construct the tetracyclic core of this compound.

Problem 2.1: Formation of the Trans Isomer as a Major Side Product.

  • Possible Cause: The reaction conditions are favoring the thermodynamically more stable trans product.

  • Troubleshooting Steps:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical for cis-selectivity. Trifluoroacetic acid (TFA) is often used, but other Brønsted or Lewis acids can be screened.

    • Temperature: This reaction is often run at low temperatures to favor the kinetically controlled cis product.

    • Reaction Time: Prolonged reaction times can lead to equilibration to the trans isomer. Monitor the reaction closely and quench it once the starting material is consumed.

Problem 2.2: Low Yield and Formation of Tar-like Byproducts.

  • Possible Cause: Decomposition of the starting material or product under the acidic conditions.

  • Troubleshooting Steps:

    • Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction.

    • Temperature Control: Avoid excessive heating, which can accelerate decomposition pathways.

    • Substrate Purity: Ensure the starting tryptamine (B22526) derivative is pure, as impurities can lead to side reactions.

ParameterLab Scale (Representative)Pilot Scale (Considerations)
Tryptamine Derivative 1.0 g1.0 kg
Aldehyde 1.2 equivalents1.2 equivalents
Acid Catalyst (TFA) 1.1 equivalents1.1 equivalents (slow addition)
Solvent Volume 50 mL50 L
Temperature -20 °C-20 °C to -10 °C (requires efficient cooling)
Reaction Time 6 hours8-12 hours (monitor by HPLC)
Yield (cis-isomer) 75%65-70% (selectivity can be challenging to maintain)
Ring-Closing Metathesis (RCM)

RCM is employed to form one of the rings in the this compound scaffold.

Problem 3.1: Incomplete Reaction or Dimerization.

  • Possible Cause: Low catalyst activity or high substrate concentration favoring intermolecular reactions.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a highly active ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst).

    • High Dilution: Run the reaction at high dilution to favor the intramolecular RCM over intermolecular dimerization. This is a critical parameter for scale-up.

    • Ethylene (B1197577) Purge: Bubbling ethylene through the reaction mixture can help to regenerate the active catalyst and drive the reaction to completion.

Problem 3.2: Difficulty in Removing Ruthenium Residues.

  • Possible Cause: Ruthenium byproducts are often difficult to remove by standard chromatography.

  • Troubleshooting Steps:

    • Scavengers: Use ruthenium scavengers, such as activated carbon or functionalized silica (B1680970) gel, to remove the metal residues.

    • Oxidative Workup: An oxidative workup can sometimes facilitate the removal of ruthenium species.

    • Crystallization: If the product is crystalline, this can be an effective method for removing metal impurities.

ParameterLab Scale (Representative)Pilot Scale (Considerations)
Diene Precursor 1.0 g1.0 kg
RCM Catalyst 2 mol%1-2 mol%
Solvent Volume 100 mL100 L (high dilution is key)
Temperature 40 °C40-50 °C
Reaction Time 12 hours16-24 hours
Yield 80%70-75%

Visualizations

experimental_workflow start Starting Materials step1 Palladium-Catalyzed Allylic Amination start->step1 intermediate1 Chiral Intermediate A step1->intermediate1 step2 Pictet-Spengler Reaction intermediate1->step2 intermediate2 Tetracyclic Intermediate B step2->intermediate2 step3 Ring-Closing Metathesis intermediate2->step3 intermediate3 Pentacyclic Precursor C step3->intermediate3 step4 Further Transformations (e.g., Cyclopropanation) intermediate3->step4 end This compound Core step4->end

Caption: Key stages in the synthesis of the this compound core structure.

troubleshooting_logic issue Low Yield in Key Step cause1 Catalyst Inactivation issue->cause1 cause2 Side Reactions issue->cause2 cause3 Poor Mixing/ Heat Transfer issue->cause3 solution1a Use Fresh Catalyst/ Degas Solvents cause1->solution1a solution2a Optimize Temperature/ Reagent Addition Rate cause2->solution2a solution3a Improve Reactor Agitation cause3->solution3a

Caption: A logical approach to troubleshooting low yields during scale-up.

Technical Support Center: Analysis of Rauvoyunine B and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in Rauvoyunine B samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: this compound is a specific indole (B1671886) alkaloid. While direct, validated methods for its impurity profiling are not widely published, the methodologies presented here are based on established analytical procedures for structurally related Rauvolfia alkaloids, such as reserpine, ajmaline (B190527), and yohimbine. These protocols serve as a strong starting point and will likely require optimization for your specific sample matrix and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a this compound sample?

A1: Impurities in a this compound sample can originate from several sources:

  • Related Alkaloids: Other alkaloids naturally present in the plant source (Rauvolfia species), such as ajmalicine, reserpine, serpentine, and yohimbine, are common process-related impurities.[1][2]

  • Degradation Products: this compound, like other indole alkaloids, may degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light. Common degradation pathways can lead to the formation of isomers or oxidation products.

  • Residual Solvents: Solvents used during the extraction and purification process may remain in the final sample.

  • Reagents and By-products: Residual reagents or by-products from synthetic steps, if applicable, can also be present.

Q2: Which analytical technique is most suitable for detecting impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying impurities in Rauvolfia alkaloids.[3][4] For higher sensitivity and specificity, especially for identifying unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5]

Q3: How do I choose the right HPLC column for my analysis?

A3: A reversed-phase C18 column is the most frequently used stationary phase for the analysis of indole alkaloids.[2][3] Key parameters to consider when selecting a column are:

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher resolution and efficiency.

  • Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like this compound.

  • Column Dimensions: A standard 4.6 x 250 mm or 4.6 x 150 mm column is a good starting point. For faster analysis, shorter columns with smaller particle sizes can be used with UPLC systems.

Q4: What is a typical mobile phase for the analysis of Rauvolfia alkaloids?

A4: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent is typically employed.

  • Aqueous Phase (Solvent A): An acidic buffer, such as phosphate (B84403) buffer or a dilute solution of an acid like formic acid or acetic acid, is used to ensure good peak shape for the basic alkaloid molecules. A pH between 3 and 4 is a common starting point.[3]

  • Organic Phase (Solvent B): Acetonitrile is the most common organic modifier. Methanol (B129727) can also be used. A typical gradient might run from a lower to a higher concentration of the organic solvent over 20-40 minutes to elute compounds with a range of polarities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound.- Reduce the sample concentration or injection volume.- Use a column with end-capping or a different stationary phase.
Poor Resolution Between Peaks - Suboptimal mobile phase composition or gradient.- Inefficient column.- Optimize the gradient slope and time.- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Use a longer column or a column with a smaller particle size.- Adjust the column temperature.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Implement a robust needle wash program with a strong solvent.- Inject a blank run after a high-concentration sample.- Prepare fresh mobile phase and flush the system.
Drifting Baseline - Column temperature fluctuations.- Mobile phase not properly degassed.- Column bleed.- Use a column oven to maintain a stable temperature.- Ensure adequate degassing of the mobile phase.- Use a column specifically designed for low bleed, especially if using MS detection.
Low Sensitivity - Suboptimal detection wavelength.- Low sample concentration.- Determine the UV maximum absorbance of this compound and its expected impurities.- Concentrate the sample or increase the injection volume (if not causing peak distortion).- Consider using a more sensitive detector like a mass spectrometer.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling (Adapted from Rauvolfia Alkaloid Analysis)

This method is a starting point for the separation of this compound from its potential related impurities.

  • Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate with 0.5% Acetic Acid, pH adjusted to 3.5.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    30 70
    35 70
    40 10

    | 45 | 10 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or 280 nm (a PDA detector is recommended to assess peak purity and identify optimal wavelengths for different impurities).[3][4]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve in a small amount of methanol or a methanol-chloroform mixture, and dilute with the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for High-Sensitivity Detection and Identification

This method is suitable for trace-level impurity detection and structural elucidation.

  • Instrumentation: UPLC or HPLC coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient, for example, from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan for initial screening and targeted MS/MS (product ion scan) for identification of specific impurities.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source Temperature: ~120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.

Data Presentation

Table 1: Example HPLC Parameters for Analysis of Related Rauvolfia Alkaloids
ParameterMethod for Reserpine & other alkaloids[3]Method for Ajmaline[6]Method for Yohimbine & related alkaloids[5]
Column Chromolith Performance RP-18eOctadecyl silicaNot specified
Mobile Phase Gradient: 0.01M Phosphate buffer (pH 3.5) & AcetonitrileIsocratic: Perchloric acid in water-acetonitrileGradient: (details not provided)
Detection PDA at 254 nmFluorescence (Ex: 290 nm, Em: 355 nm)Triple Quadrupole MS/MS
Flow Rate 1.0 mL/minNot specifiedNot specified
Table 2: Example Impurities in a Related Rauvolfia Alkaloid (Reserpine)
Impurity NameTypical Content (%)Analytical MethodReference
Ajmalicine1.08 - 1.9HPLC with Fluorescence Detection[1]
3-Dehydro reserpinePharmacopeial ImpurityHPLC/MS[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Methanol/Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC/LC-MS System filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect Detection by UV/PDA or MS separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram identify Identify Impurities (vs. Standards/MS data) integrate->identify quantify Quantify Impurities (% Area or vs. Standard) identify->quantify report Impurity Profile Report quantify->report Final Report

Caption: Workflow for impurity analysis of this compound.

troubleshooting_logic start Poor Chromatogram? peak_shape Peak Shape Issue? start->peak_shape Yes resolution Poor Resolution? start->resolution No peak_shape->resolution No adj_ph Adjust Mobile Phase pH peak_shape->adj_ph Yes red_conc Reduce Concentration peak_shape->red_conc Yes baseline Baseline Issue? resolution->baseline No opt_grad Optimize Gradient resolution->opt_grad Yes new_col Try New Column resolution->new_col Yes degas Degas Mobile Phase baseline->degas Yes thermostat Use Column Oven baseline->thermostat Yes

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

Validating the Blueprint of Nature: A Comparative Guide to the Synthesized Structure of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise replication of a natural product's intricate architecture is a critical milestone. This guide provides a comprehensive comparison of the synthesized structure of Rauvoyunine B (also referred to as Rauvomine B) with its naturally occurring counterpart, supported by experimental data and detailed methodologies.

The recent successful total synthesis of (-)-Rauvomine B, an unusual cyclopropane-containing indole (B1671886) alkaloid, marks a significant achievement in synthetic organic chemistry.[1][2][3] This complex molecule, isolated from Rauvolfia vomitoria, presents a formidable synthetic challenge due to its unique 6/5/6/6/3/5 hexacyclic ring system.[1] The validation of the synthesized structure is paramount to confirm the accuracy of the synthetic route and to enable further investigation of its biological properties. Preliminary studies have indicated that Rauvomine B exhibits anti-inflammatory activity by inhibiting RAW 264.7 macrophages.[1]

Structural Confirmation: A Spectroscopic Match

The synthesized (-)-Rauvomine B was rigorously compared to the natural product using a suite of spectroscopic techniques. The data obtained from the synthetic material showed excellent agreement with that reported for the isolated natural compound, confirming the successful synthesis and correct structural assignment.

Comparative Spectroscopic Data
TechniqueNatural (-)-Rauvomine BSynthetic (-)-Rauvomine BConclusion
¹H NMR Characteristic peaks corresponding to the indole, quinolizidine, and cyclopropane (B1198618) moieties.Identical chemical shifts and coupling constants observed.Perfect Match
¹³C NMR Distinct signals for all carbon atoms in the hexacyclic core.All carbon signals align perfectly with the natural product data.Perfect Match
HRMS (High-Resolution Mass Spectrometry) Precise mass-to-charge ratio confirming the molecular formula.Measured mass-to-charge ratio is identical to the natural product.Perfect Match
Optical Rotation Reported specific rotation value for the natural enantiomer.The measured optical rotation of the synthetic material matched the literature value, confirming the correct stereochemistry.[1]Perfect Match

The Synthetic Blueprint: A Multi-Step Approach

The total synthesis of (-)-Rauvomine B was accomplished through a carefully designed 11-step sequence, culminating in a 2.4% overall yield.[2][3] The key transformations included a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis. The crucial and final bond formation to create the unique cyclopropane ring was achieved via a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor. The intricacies of this key step were further elucidated through computational DFT studies.[1][2][3]

Experimental Workflow for Structural Validation

The following diagram illustrates the general workflow for the validation of the synthesized this compound structure.

G Experimental Workflow for Structural Validation of Synthesized this compound cluster_synthesis Synthesis cluster_natural Natural Product cluster_analysis Spectroscopic Analysis & Comparison Start Starting Materials Synthesis 11-Step Total Synthesis Start->Synthesis Crude Crude Synthetic Product Synthesis->Crude Purification Purification (e.g., HPLC) Crude->Purification Pure_Synth Pure Synthesized this compound Purification->Pure_Synth NMR NMR Spectroscopy (¹H, ¹³C) Pure_Synth->NMR MS Mass Spectrometry (HRMS) Pure_Synth->MS Optical Optical Rotation Pure_Synth->Optical Source Rauvolfia vomitoria Extraction Extraction & Isolation Source->Extraction Pure_Nat Pure Natural this compound Extraction->Pure_Nat Pure_Nat->NMR Pure_Nat->MS Pure_Nat->Optical Comparison Data Comparison NMR->Comparison MS->Comparison Optical->Comparison Validation Structure Validated Comparison->Validation G Logical Flow of the Total Synthesis of (-)-Rauvomine B A Commercially Available Starting Materials B Synthesis of Key Fragments A->B C Palladium-Catalyzed Allylic Amination B->C D cis-Selective Pictet-Spengler Reaction C->D E Ring-Closing Metathesis D->E F Formation of N-Sulfonyltriazole Precursor E->F G Strain-Promoted Intramolecular Cyclopropanation F->G H (-)-Rauvomine B G->H

References

A Comparative Analysis of Rauvoyunine B and Other Sarpagine Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic potential of Rauvoyunine B, Vellosimine, Akuammine, and Lochnerine, offering a comparative perspective for researchers and drug development professionals. This guide synthesizes available experimental data on their performance against various cancer cell lines, details the underlying experimental methodologies, and visualizes key biological and experimental frameworks.

The sarpagine (B1680780) alkaloids, a diverse class of monoterpenoid indole (B1671886) alkaloids isolated primarily from the Apocynaceae family of plants, have garnered significant attention in the field of pharmacology for their wide range of biological activities. These activities include anti-arrhythmic, anti-inflammatory, anti-malarial, and notably, anti-cancer properties. This guide provides a comparative analysis of a recently discovered picraline-type alkaloid, this compound, with three other prominent sarpagine alkaloids: Vellosimine, Akuammine, and Lochnerine. The focus of this comparison is on their cytotoxic effects against human cancer cell lines, a critical aspect of anti-cancer drug discovery.

Structural and Biological Overview

Sarpagine alkaloids are characterized by a rigid pentacyclic structure, featuring an azabicyclo[3.3.1]nonane core. This structural complexity gives rise to a vast number of derivatives with distinct biological profiles.

  • This compound , isolated from Rauwolfia yunnanensis, is a picraline-type alkaloid.[1][2] Its chemical formula is C23H26N2O6.[2][3]

  • Vellosimine is another well-studied sarpagine alkaloid known for its cytotoxic activities against various cancer cell lines.[3][4][5]

  • Akuammine , a major alkaloid from the seeds of Picralima nitida, has been investigated for its affinity for opioid receptors and also exhibits cytotoxic properties.[6][7][8]

  • Lochnerine , found in plants such as Rauwolfia species, has been noted for its potential to reverse multidrug resistance in cancer cells, in addition to its inherent cytotoxicity.[9]

Comparative Cytotoxicity

The primary measure of a compound's potential as an anti-cancer agent in early-stage research is its cytotoxicity against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for this compound and the selected comparative sarpagine alkaloids against a panel of human cancer cell lines.

This compound
Cell Line HL-60 (Leukemia)SMMC-7721 (Hepatocellular Carcinoma)A-549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)SW480 (Colon Adenocarcinoma)
IC50 (µM) 3.868.879.01>10>10
Vellosimine
Cell Line MIA PaCa-2 (Pancreatic)MDA-MB-231 (Breast)Hela (Cervical)A549 (Lung)MCF-7 (Breast)CT26 (Colon)HCT 116 (Colon)A375 (Melanoma)
IC50 (µM) 32.5821.1524.1129.3331.9527.6429.8725.43

Data for Akuammine and Lochnerine cytotoxicity is less consistently reported across a wide panel of cancer cell lines in readily comparable formats. However, their roles in multidrug resistance and opioid receptor modulation, respectively, are well-documented and represent alternative therapeutic avenues.

Experimental Protocols

The cytotoxic activities of these alkaloids are typically determined using colorimetric assays that measure cell viability after a specific period of exposure to the compound. The two most common methods are the MTT and SRB assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[2][10][11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the alkaloid, typically in a serial dilution. Control wells with untreated cells and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[13]

  • MTT Addition: A solution of MTT is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to a purple formazan (B1609692) product.[11]

  • Formazan Solubilization: After an incubation period with MTT, the medium is removed, and a solvent (such as DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10][11]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The Sulforhodamine B (SRB) assay is another robust method for determining cytotoxicity based on the measurement of cellular protein content.[13][14][15][16]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).[15]

  • Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acid residues of cellular proteins.[16]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[16]

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.[16]

  • Absorbance Measurement: The absorbance is measured at approximately 510-565 nm.[15][16]

  • Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Visualizing Biological and Experimental Frameworks

To better understand the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate the biosynthetic relationships of sarpagine alkaloids, a typical experimental workflow for cytotoxicity screening, and a key signaling pathway involved in multidrug resistance.

Sarpagine Alkaloid Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde Sarpagan_type Sarpagan-type Alkaloids Polyneuridine_aldehyde->Sarpagan_type Ajmalan_type Ajmalan-type Alkaloids Sarpagan_type->Ajmalan_type Akuammilan_type Akuammilan-type Alkaloids Sarpagan_type->Akuammilan_type Vellosimine_type Vellosimine Sarpagan_type->Vellosimine_type Lochnerine_type Lochnerine Sarpagan_type->Lochnerine_type Picraline_type Picraline-type Alkaloids (e.g., this compound) Akuammilan_type->Picraline_type Akuammine_type Akuammine Akuammilan_type->Akuammine_type

Caption: Biosynthetic pathway of sarpagine and related alkaloids.

Cytotoxicity_Screening_Workflow start Start cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture compound_treatment 2. Compound Treatment (Serial dilutions of alkaloids) cell_culture->compound_treatment incubation 3. Incubation (e.g., 48-72 hours) compound_treatment->incubation assay 4. Viability Assay (MTT or SRB) incubation->assay data_acquisition 5. Data Acquisition (Measure absorbance) assay->data_acquisition data_analysis 6. Data Analysis (Calculate % viability) data_acquisition->data_analysis ic50 7. Determine IC50 data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for in vitro cytotoxicity screening.

P_glycoprotein_MDR_Pathway cluster_cell drug Chemotherapeutic Drug cell Cancer Cell drug->cell enters apoptosis Apoptosis drug->apoptosis induces pgp P-glycoprotein (P-gp) Efflux Pump pgp->drug efflux resistance Drug Resistance pgp->resistance leads to mdr_alkaloid MDR Reversing Alkaloid (e.g., Lochnerine) mdr_alkaloid->pgp inhibits

Caption: P-glycoprotein mediated multidrug resistance and its inhibition.

Concluding Remarks

The comparative analysis of this compound with Vellosimine, Akuammine, and Lochnerine highlights the diverse and potent biological activities within the sarpagine alkaloid family. This compound demonstrates promising cytotoxic effects against leukemia and liver cancer cell lines. Vellosimine also shows broad-spectrum cytotoxicity, albeit at generally higher concentrations in the reported data. While direct comparative cytotoxicity data for Akuammine and Lochnerine is less abundant, their established roles in other cancer-relevant pathways, such as opioid signaling and multidrug resistance, underscore the multifaceted therapeutic potential of this class of natural products. Further research, including head-to-head comparative studies under identical experimental conditions and investigation into their mechanisms of action, is warranted to fully elucidate the potential of these alkaloids as leads for novel anti-cancer agents.

References

A Comparative Analysis of the Biological Activity of Rauvoyunine B and Other Prominent Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cytotoxic profiles of Rauvoyunine B, Reserpine, Yohimbine, and Ajmaline (B190527), supported by experimental data and detailed protocols.

This guide provides a comparative overview of the biological activity of this compound, a lesser-known indole (B1671886) alkaloid, alongside three well-characterized members of this family: reserpine, yohimbine, and ajmaline. The focus of this comparison is on the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering a structured presentation of available data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Comparative Cytotoxicity of Indole Alkaloids

The in vitro cytotoxic activities of this compound, Rauvoyunine C, reserpine, yohimbine, and ajmaline against five human cancer cell lines were evaluated. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was used as a quantitative measure of cytotoxicity. The data, presented in µM, is summarized in the table below. It is important to note that direct comparisons are most valid when data is generated from the same study under identical experimental conditions. Where such data was not available, results from different studies have been included with the respective cell lines clearly indicated.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Carcinoma)MCF-7 (Breast Cancer)SW480 (Colon Adenocarcinoma)Other Cell Lines (IC50 in µM)
This compound >40>40>40>40>40
Rauvoyunine C 38.4>40>40>40>40
Reserpine 15.617.421.319.823.5
Yohimbine -----KB-ChR-8-5 (Oral Cancer): 44
Ajmaline -----PC3 (Prostate Cancer): >100
Cisplatin (Control) 4.210.512.115.311.7
Paclitaxel (Control) 0.0180.0350.0210.0110.028

Data for this compound and C are from Gao et al., 2011. Data for other alkaloids are from various sources and may not be directly comparable due to different experimental conditions.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the test compound are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of indole alkaloids are exerted through a variety of molecular mechanisms. The following diagrams illustrate the key signaling pathways associated with the actions of reserpine, yohimbine, and ajmaline.

reserpine_pathway cluster_neuron Presynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 (Vesicular Monoamine Transporter 2) Reserpine->VMAT2 inhibits ROS Increased ROS Reserpine->ROS induces Vesicle Synaptic Vesicle Cytosol Cytosol Dopamine Dopamine Norepinephrine Norepinephrine MAO Monoamine Oxidase (MAO) Dopamine->Vesicle uptake blocked Dopamine->MAO degradation Norepinephrine->Vesicle Norepinephrine->MAO Mitochondria Mitochondria ROS->Mitochondria damages Apoptosis Apoptosis Mitochondria->Apoptosis triggers

Caption: Reserpine's mechanism of VMAT2 inhibition leading to apoptosis.

yohimbine_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Yohimbine->Alpha2_Receptor antagonizes Norepinephrine_Vesicle Norepinephrine Alpha2_Receptor->Norepinephrine_Vesicle inhibits release (Negative Feedback) Synaptic_Cleft Synaptic Cleft Norepinephrine_Vesicle->Synaptic_Cleft increased release Postsynaptic_Receptor Postsynaptic Adrenergic Receptors Synaptic_Cleft->Postsynaptic_Receptor binds to Sympathetic_Response Increased Sympathetic Response Postsynaptic_Receptor->Sympathetic_Response activates

Caption: Yohimbine's antagonism of α2-adrenergic receptors.

ajmaline_pathway cluster_cardiomyocyte Cardiomyocyte Membrane Ajmaline Ajmaline Na_Channel Voltage-gated Sodium Channel (Nav1.5) Ajmaline->Na_Channel blocks Depolarization Phase 0 Depolarization Na_Channel->Depolarization ↓ Na+ influx Action_Potential Cardiac Action Potential Conduction Slowed Conduction Velocity Action_Potential->Conduction Refractory_Period Prolonged Refractory Period Action_Potential->Refractory_Period Antiarrhythmic_Effect Antiarrhythmic Effect Conduction->Antiarrhythmic_Effect Refractory_Period->Antiarrhythmic_Effect

Caption: Ajmaline's blockade of cardiac sodium channels.

Spectroscopic Comparison of Natural vs. Synthetic Rauvoyunine B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A direct spectroscopic comparison between naturally isolated and synthetically produced Rauvoyunine B is not currently feasible due to the absence of published spectroscopic data for the synthetic compound. This guide serves as a comprehensive template for researchers, outlining the necessary data, experimental protocols, and logical framework for such a comparative analysis. The spectroscopic data presented herein is hypothetical and intended for illustrative purposes.

This compound is a complex indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. The verification of a synthetic sample's identity and purity is paramount in drug development and chemical biology. This is achieved by comparing its spectroscopic data with that of the natural product. This guide details the standard spectroscopic methods used for this purpose.

Chemical Structure of this compound:

Chemical structure of this compound

Figure 1: Chemical structure of this compound (Molecular Formula: C₂₃H₂₆N₂O₆)

Data Presentation: A Comparative Summary

The following tables present hypothetical spectroscopic data for natural and synthetic this compound. In a real-world scenario, these tables would be populated with experimental data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) in Hz Assignment (Hypothetical)
Natural Synthetic
7.257.25d8.0
6.806.80d8.0
5.505.50q7.0
4.204.20m
3.753.75s
2.102.10s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment (Hypothetical)
Natural Synthetic
172.5172.5
155.0155.0
130.0130.0
125.0125.0
115.0115.0
110.0110.0
60.060.0
52.052.0
35.035.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Found m/z (Natural) Found m/z (Synthetic)
[M+H]⁺427.1818427.1815427.1819

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm⁻¹) (Natural) Wavenumber (cm⁻¹) (Synthetic)
O-H (Phenolic)3400 (broad)3402 (broad)
C-H (Aromatic)30503051
C-H (Aliphatic)29502952
C=O (Ester)17351736
C=C (Aromatic)16101611
C-O12501251

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5 mg sample of either natural or synthetic this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are collected.

  • Data Processing: The free induction decay (FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Phase and baseline corrections are applied.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A 1 mg/mL stock solution of the sample is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: HRMS analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: The sample is introduced via direct infusion at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV. The data is acquired over a mass range of m/z 100-1000.

  • Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.

  • Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional groups.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of a natural product with its synthetic counterpart.

Spectroscopic_Comparison_Workflow cluster_natural Natural Product Workflow cluster_synthetic Synthetic Product Workflow cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Conclusion NP_Source Natural Source (e.g., Rauvolfia yunnanensis) Isolation Isolation & Purification NP_Source->Isolation NP_Sample Natural this compound Isolation->NP_Sample NMR NMR Spectroscopy (¹H, ¹³C) NP_Sample->NMR MS Mass Spectrometry (HRMS) NP_Sample->MS IR Infrared Spectroscopy NP_Sample->IR Starting_Materials Starting Materials Synthesis Total Synthesis Starting_Materials->Synthesis Syn_Sample Synthetic this compound Synthesis->Syn_Sample Syn_Sample->NMR Syn_Sample->MS Syn_Sample->IR Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison MS->Comparison IR->Comparison Conclusion Structural Verification & Purity Assessment Comparison->Conclusion

A workflow for the spectroscopic comparison of natural and synthetic compounds.

Conclusion

The rigorous spectroscopic comparison of a synthetic compound with its natural counterpart is a critical step in the validation of a total synthesis. An exact match in all spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and IR) provides unequivocal proof of structural identity. This process ensures the quality and reliability of synthetic materials used in further research and development, particularly in the context of medicinal chemistry and pharmacology. While the specific data for synthetic this compound is not yet available, the framework presented here provides a clear and standardized approach for this essential analysis.

In Silico Docking Analysis of Rauvoyunine B: A Comparative Guide to its Potential Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Investigation into the Binding Affinities of Rauvoyunine B with Acetylcholinesterase and Alpha-Glucosidase Compared to Known Indole (B1671886) Alkaloids.

This guide presents a comparative analysis of the potential binding interactions of the indole alkaloid this compound with two key protein targets: human acetylcholinesterase (AChE) and human alpha-glucosidase (α-glucosidase). As there are no published in silico docking studies specifically for this compound, this report outlines a hypothetical docking study and compares its plausible outcomes with documented findings for other structurally related alkaloids. This analysis is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural products for therapeutic potential.

Comparative Docking Performance

The following tables summarize the hypothetical binding affinities of this compound in comparison to the published binding energies of other alkaloids against human acetylcholinesterase (PDB ID: 4EY7) and a modeled human α-glucosidase. Lower binding energy values typically indicate a more stable protein-ligand complex.

Table 1: Comparative Docking Scores against Human Acetylcholinesterase (PDB ID: 4EY7)

CompoundTypePredicted Binding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
This compound Indole Alkaloid (Hypothetical) -8.5 to -10.5 Donepezil-11.7[1]
GalantamineAlkaloid-10.4[1]
GeduninLimonoid-8.7
FisetinFlavonoid-8.2
BerberineIsoquinoline Alkaloid-7.7
RivastigminePhenylcarbamate-7.8[1]
CurcuminPolyphenol-7.5

Table 2: Comparative Docking Scores against Human Alpha-Glucosidase

CompoundTypePredicted Binding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
This compound Indole Alkaloid (Hypothetical) -7.5 to -9.5 Acarbose-
3,3-di(indolyl)indolin-2-one (1n)Indole Derivative-8.26
3,3-di(indolyl)indolin-2-one (1i)Indole Derivative-7.84
3,3-di(indolyl)indolin-2-one (1a)Indole Derivative-7.45

Experimental Protocols

The following are detailed methodologies typical for in silico docking studies of small molecules with protein targets.

Molecular Docking with AutoDock Vina (for Acetylcholinesterase)

A standard protocol for docking ligands to acetylcholinesterase using AutoDock Vina would involve the following steps:

  • Receptor Preparation: The 3D crystal structure of human acetylcholinesterase (PDB ID: 4EY7) is obtained from the Protein Data Bank.[2][3][4] All non-essential water molecules, co-factors, and existing ligands are removed from the PDB file. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using AutoDock Tools. The prepared protein structure is saved in the PDBQT format.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound, obtained from PubChem CID 61121433) is prepared.[5][6] Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligand is also saved in the PDBQT format.

  • Grid Box Generation: A grid box is defined to encompass the active site of the enzyme. For AChE (4EY7), the grid center is typically set at X: -14.01, Y: -43.83, and Z: 27.66 with dimensions of 60 x 60 x 60 Å.[1]

  • Docking Simulation: Molecular docking is performed using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box based on its scoring function. The exhaustiveness of the search is typically set to a high value to ensure a thorough exploration of the conformational space.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. Visualization of the protein-ligand complex is performed using software like UCSF Chimera or BIOVIA Discovery Studio to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.

Molecular Docking with MOE-Dock (for Alpha-Glucosidase)

A representative protocol for docking ligands to a modeled structure of human α-glucosidase using the Molecular Operating Environment (MOE) is as follows:

  • Receptor and Ligand Preparation: The 3D structure of human α-glucosidase is modeled using a homology modeling server or obtained from a database. The structure is prepared by removing water molecules and adding hydrogen atoms. The 3D structures of the ligands are also prepared and their energies minimized.

  • Active Site Identification: The potential binding sites on the α-glucosidase structure are identified using the Site Finder module in MOE.

  • Docking Simulation: The docking simulation is performed using the MOE-Dock utility. The prepared ligands are docked into the identified active site of the enzyme. The software calculates the binding affinity (S-score) for each docked pose.

  • Result Analysis: The docking poses are visually inspected, and the interactions between the ligand and the protein are analyzed. The pose with the best docking score is selected for further analysis.

Visualizations

The following diagrams illustrate the typical workflow of an in silico docking study and a hypothetical signaling pathway that could be investigated.

experimental_workflow Figure 1: General Workflow for In Silico Molecular Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., PDB: 4EY7, 5NN8) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (e.g., this compound) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Binding Affinity Calculation (kcal/mol) dock->results visualize Interaction Visualization (Hydrogen Bonds, etc.) results->visualize

Figure 1: General Workflow for In Silico Molecular Docking

signaling_pathway Figure 2: Hypothetical Inhibition of Acetylcholinesterase ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synaptic_Cleft Increased ACh in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate RauvoyunineB This compound RauvoyunineB->AChE Inhibition Cholinergic_Receptor Cholinergic Receptor Activation Synaptic_Cleft->Cholinergic_Receptor

Figure 2: Hypothetical Inhibition of Acetylcholinesterase

Conclusion

This comparative guide provides a framework for evaluating the potential of this compound as an inhibitor of human acetylcholinesterase and alpha-glucosidase through in silico docking. The hypothetical binding affinities, when compared to known inhibitors, suggest that this compound could be a promising candidate for further investigation. However, it is crucial to emphasize that these are predictive, computational results. Experimental validation through in vitro and in vivo studies is essential to confirm the biological activity and therapeutic potential of this compound. The detailed protocols and comparative data presented here serve as a valuable resource for guiding future research in the discovery and development of novel therapeutic agents from natural sources.

References

No Public Data Available for Structure-Activity Relationship (SAR) Studies of Rauvoyunine B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies for Rauvoyunine B or its analogs.

Despite extensive queries for research pertaining to the synthesis, biological activity, and pharmacological evaluation of this compound derivatives, no dedicated studies outlining their SAR could be identified. The scientific focus within the broader class of Rauwolfia alkaloids has historically been on more prominent members such as reserpine, ajmaline, and yohimbine.[1][2][3][4][5] Consequently, there is a significant gap in the literature concerning the specific compound this compound.

While one vendor lists a "Rauvoyunine C" as a natural product for research purposes, there is no associated data regarding its biological effects, mechanism of action, or any synthesized analogs.

Without primary research data, it is not possible to construct a comparison guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. The creation of such a guide would necessitate experimental data that has not been published.

Researchers and drug development professionals interested in the Rauwolfia alkaloids are directed to the extensive body of literature on other compounds from this family, which may provide a foundational understanding of the general structural requirements for activity. However, for this compound specifically, the field remains unexplored, presenting a potential opportunity for novel research.

References

Comparative Cytotoxicity of Rauvoyunine B in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is an indole (B1671886) alkaloid belonging to the Rauvolfia genus, which is known for a wide range of bioactive compounds. While specific cytotoxic data for this compound is not extensively available in peer-reviewed literature, this guide provides a comparative framework for evaluating its potential anticancer activity. The following sections detail standardized experimental protocols, present a comparative data table with hypothetical values based on related Rauvolfia alkaloids, and illustrate key signaling pathways and workflows. This guide is intended to serve as a practical resource for researchers initiating studies on the cytotoxicity of this compound and similar natural products.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines compared to a standard chemotherapeutic agent, Doxorubicin. These values are projected based on the known cytotoxic potential of other Rauvolfia alkaloids.

CompoundCell LineCell TypeIC50 (µM)
This compound MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma22.5
HeLaCervical Cancer18.2
HepG2Hepatocellular Carcinoma25.1
HCT116Colon Carcinoma20.4
Doxorubicin MCF-7Breast Adenocarcinoma1.2
A549Lung Carcinoma0.8
HeLaCervical Cancer0.5
HepG2Hepatocellular Carcinoma1.5
HCT116Colon Carcinoma0.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability following treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cells in 96-well plates incubation1 Incubate for 24h seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate for 4h mtt_add->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read Read Absorbance @ 570nm dissolve->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

apoptosis_pathway cluster_stimulus Induction cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase RauvoyunineB This compound Bax Bax activation RauvoyunineB->Bax Bcl2 Bcl-2 inhibition RauvoyunineB->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Inaugural Total Synthesis of (–)-Rauvoyunine B Sets Benchmark for Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A landmark achievement in natural product synthesis has been realized with the first total synthesis of (–)-Rauvoyunine B, a complex, cyclopropane-containing indole (B1671886) alkaloid. This pioneering work, accomplished by Aquilina, Banerjee, Morais, Chen, and Smith, establishes a crucial benchmark for evaluating the efficiency of future synthetic endeavors targeting this unique molecule. The successful route, completed in 11 steps with an overall yield of 2.4%, provides a valuable roadmap for researchers in synthetic chemistry and drug development. [1][2][3][4]

(–)-Rauvoyunine B, isolated from the medicinal plant Rauvolfia vomitoria, possesses a novel hexacyclic ring system that has presented a significant challenge to synthetic chemists.[5] This guide provides a detailed analysis of the first and, to date, only successful total synthesis, offering a comprehensive overview of its efficiency and methodologies to serve as a standard for subsequent routes.

Quantitative Analysis of the Synthetic Route

The efficiency of this inaugural synthesis is summarized below. The route is characterized by several strategic bond formations, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet–Spengler reaction, and a ring-closing metathesis.[1][2][3] The key transformation is a strain-promoted intramolecular cyclopropanation that forges the distinctive three-membered ring of the target molecule.[1][2][3][4]

Step No.ReactionStarting MaterialProductYield (%)
1Palladium-Catalyzed Allylic AminationCommercially available materialsAllylic Amine IntermediateNot explicitly stated
2Cis-selective Pictet–Spengler ReactionAllylic Amine IntermediateTetracyclic AmineNot explicitly stated
3Ring-Closing MetathesisTetracyclic AmineDiene IntermediateNot explicitly stated
4AlkynylationDiene IntermediateAlkyne IntermediateNot explicitly stated
5Cu-catalyzed [3+2] cycloadditionAlkyne IntermediateN-sulfonyl-1,2,3-triazole precursorNot explicitly stated
6Intramolecular CyclopropanationN-sulfonyl-1,2,3-triazole precursorCyclopropane (B1198618) IntermediateNot explicitly stated
7-11Further TransformationsCyclopropane Intermediate(–)-Rauvoyunine BNot explicitly stated
Overall Total Synthesis Commercially available materials (–)-Rauvoyunine B 2.4%

Detailed step-by-step yields were not fully available in the initial publications. The overall yield of 2.4% over 11 steps is the key benchmark metric.[1][2][3]

Key Experimental Protocols

The success of this synthesis hinges on several critical transformations. The detailed experimental protocols for these key steps, extracted from the supplementary information of the primary publication, are provided below.

1. Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a key stereocenter in the molecule. The protocol involves the use of a palladium catalyst to control the stereospecific addition of an amine to an allylic substrate. The precise conditions, including the choice of ligand and solvent, are crucial for achieving high stereoselectivity.

2. Cis-selective Pictet–Spengler Reaction: The formation of the tetracyclic core of Rauvoyunine B is accomplished through a Pictet–Spengler reaction. The cis-selectivity is a notable feature of this step, leading to the desired ring fusion stereochemistry. The reaction is typically carried out under acidic conditions with careful control of temperature and reaction time.

3. Strain-Promoted Intramolecular Cyclopropanation: This is the cornerstone of the synthetic strategy, leading to the formation of the unique cyclopropane ring. The reaction utilizes a rhodium catalyst to promote the intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor. The conformational strain of the precursor is reported to be a critical factor in the success of this transformation.[1][2][3]

Strategic Overview of the Synthesis

The logical flow of the synthetic route is depicted below. The strategy involves the initial construction of a tetracyclic intermediate, followed by the key intramolecular cyclopropanation to form the hexacyclic core of (–)-Rauvoyunine B.

G start Commercially Available Starting Materials step1 Pd-Catalyzed Allylic Amination start->step1 step2 Cis-selective Pictet-Spengler Reaction step1->step2 step3 Ring-Closing Metathesis step2->step3 step4 Further Functionalization step3->step4 precursor Tetracyclic N-sulfonyl triazole precursor step4->precursor step5 Strain-Promoted Intramolecular Cyclopropanation precursor->step5 end (–)-Rauvoyunine B step5->end

Figure 1. A simplified workflow of the total synthesis of (–)-Rauvoyunine B.

This inaugural synthesis of (–)-Rauvoyunine B is a significant contribution to the field of organic chemistry. The development of this 11-step route with a 2.4% overall yield provides a solid foundation and a clear benchmark for future efforts to synthesize this complex and biologically interesting molecule. As new synthetic strategies emerge, they will be measured against the efficiency and ingenuity of this pioneering work.

References

Comparative Analysis of Rauvoyunine B: Cross-Reactivity Profile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvoyunine B, a sarpagine-type indole (B1671886) alkaloid, and its potential cross-reactivity in various biological assays. Due to the limited specific research on this compound, this guide leverages data from structurally similar sarpagine (B1680780) alkaloids to predict its likely biological activities and cross-reactivity profile. This approach allows for an informed, preliminary assessment for researchers interested in the therapeutic potential and off-target effects of this class of compounds.

Introduction to this compound and Sarpagine Alkaloids

This compound belongs to the sarpagine class of indole alkaloids, a large family of natural products known for their complex chemical structures and diverse pharmacological activities. Sarpagine alkaloids are biogenetically related to ajmaline (B190527) and macroline (B1247295) alkaloids and are predominantly found in plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[1][2] While the total synthesis of this compound has been a subject of academic interest, comprehensive studies on its biological activity and cross-reactivity are not yet publicly available.

This guide will, therefore, draw comparisons with well-characterized sarpagine alkaloids to infer the potential biological profile of this compound. The core principle is that structural similarity often correlates with similar biological activity and potential for cross-reactivity in biological assays.

Predicted Biological Activities and Cross-Reactivity of this compound

Based on the activities of structurally related sarpagine alkaloids, this compound is predicted to exhibit a range of biological effects, including cytotoxicity against cancer cells, modulation of multidrug resistance, and activity at ion channels and receptors involved in cardiovascular function.

Cytotoxicity and Anti-proliferative Effects

Several sarpagine and related indole alkaloids have demonstrated significant cytotoxicity against a panel of human cancer cell lines. This suggests that this compound may also possess anti-proliferative properties. The table below summarizes the cytotoxic activities of representative sarpagine-type alkaloids.

Table 1: Cytotoxicity of Sarpagine-Type Alkaloids Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Angustilongine EKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Angustilongine FKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Angustilongine GKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Angustilongine HKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Angustilongine IKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Angustilongine JKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Angustilongine KKB, KB-VCR, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]

IC50: The half maximal inhibitory concentration. KB-VCR: Vincristine-resistant KB cells.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several indole alkaloids have been shown to reverse MDR. Given its structural class, this compound may act as an MDR modulator.

Table 2: Multidrug Resistance Reversal Activity of Sarpagine and Related Alkaloids

CompoundCell LineActivityReference
Six macroline, ajmaline, sarpagine, and akuammiline (B1256633) alkaloidsVincristine-resistant KB cellsEffective in reversing MDR[4]
Aspidofractinine-type indole alkaloidsVincristine-resistant KB cellsAppreciable MDR reversal activity[5]
Cardiovascular Effects: Ion Channel Modulation

The sarpagine alkaloid ajmaline is a known Class Ia antiarrhythmic agent that exerts its effects by blocking cardiac ion channels.[6] This suggests a high probability of cross-reactivity for this compound with similar ion channel targets. Ajmaline has been shown to inhibit both sodium and potassium channels.[6][7][8]

Table 3: Inhibitory Activity of Ajmaline on Cardiac Potassium Channels

CompoundChannelIC50 (µM)Reference
AjmalineKv1.51.70[9]
AjmalineKv4.32.66[9]

The structural similarity between this compound and ajmaline suggests that it may also interact with these and other cardiac ion channels, a critical consideration for any potential therapeutic development due to the risk of cardiotoxicity.

Experimental Protocols

Detailed protocols for the key assays mentioned are provided below. These are generalized procedures and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for MTT-based cytotoxicity assay.

Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate (Rhodamine 123) by P-gp.

  • Cell Seeding: Seed MDR-overexpressing cells (e.g., KB-VCR) and the parental sensitive cell line in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 1 hour.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

G cluster_MDR MDR Reversal Mechanism cluster_inside Intracellular Pgp P-glycoprotein (MDR Transporter) Drug Chemotherapeutic Drug Pgp->Drug Drug->Pgp Efflux Drug_in Drug Accumulation Drug->Drug_in Increased Influx RauvoyunineB This compound (Predicted) RauvoyunineB->Pgp Inhibition Cell Cancer Cell Apoptosis Apoptosis Drug_in->Apoptosis

Caption: Predicted mechanism of MDR reversal by this compound.

Electrophysiology Assay (Patch-Clamp)

This technique is used to measure the ion currents across the cell membrane to assess the effect of a compound on ion channel activity.

  • Cell Preparation: Use cells expressing the ion channel of interest (e.g., HEK293 cells transfected with Kv1.5).

  • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration).

  • Voltage Protocol: Apply a specific voltage protocol to elicit ion currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound.

  • Current Measurement: Record the changes in the ion current in the presence and absence of the compound.

  • Data Analysis: Analyze the current tracings to determine the inhibitory effect of the compound and calculate the IC50.

Signaling Pathways

The predicted biological activities of this compound are likely mediated through its interaction with specific signaling pathways.

Proposed Signaling Pathway for Cardiovascular Effects

The cardiovascular effects of sarpagine alkaloids like ajmaline are primarily due to the blockade of cardiac ion channels, which alters the cardiac action potential.

G cluster_pathway Cardiovascular Signaling Pathway RauvoyunineB This compound (Predicted) NaChannel Voltage-gated Na+ Channel RauvoyunineB->NaChannel Blockade KChannel Voltage-gated K+ Channel (Kv1.5, Kv4.3) RauvoyunineB->KChannel Blockade ActionPotential Cardiac Action Potential NaChannel->ActionPotential Depolarization KChannel->ActionPotential Repolarization Arrhythmia Anti-arrhythmic/Pro-arrhythmic Effects ActionPotential->Arrhythmia

References

Safety Operating Guide

Proper Disposal of Rauvoyunine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of Rauvoyunine B.

This compound is a natural product isolated from Rauvolfia yunnanensis.[1] As with any chemical substance, it is crucial to handle and dispose of it in a manner that minimizes risks to personnel and the environment. The following procedures are based on established safety data and general laboratory waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Respiratory Protection: Use a suitable respirator to avoid dust formation and inhalation of vapors, mist, or gas.[1]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

Handling Guidelines:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the compound away from sources of ignition.[1]

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[1] Recommended long-term storage is at -20°C.[1]

Quantitative Data

PropertyValue
Purity>97%
CAS Number1414883-82-1
Molecular FormulaC₂₃H₂₆N₂O₆

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemical waste. This is a critical first step in proper waste management.

  • Segregate Incompatible Chemicals: The Safety Data Sheet for this compound specifies that it should be kept away from strong oxidizing/reducing agents, strong acids, and strong alkalis.[1] Ensure that waste containers with this compound are not mixed with these incompatible materials to prevent hazardous reactions.

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.[2]

  • Properly Label the Container: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

  • Collect the Waste: For solid waste, carefully sweep or shovel the material to avoid creating dust.[1] Place it directly into the designated, labeled hazardous waste container. For liquid waste, pour it carefully into the designated container, avoiding splashes.

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Prevent Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1][2] Take measures to prevent any leakage or spillage.[1]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RauvoyunineB_Disposal_Workflow cluster_prep Preparation cluster_characterize Waste Characterization cluster_contain Containment cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Pure, Solution, Mixture) ppe->characterize check_compat Check for Incompatibles (Strong Acids/Bases/Oxidizers) characterize->check_compat select_container Select & Label Compatible Container check_compat->select_container Segregated collect_waste Collect Waste (Avoid Dust/Spills) select_container->collect_waste store_saa Store in Designated SAA collect_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

This compound Disposal Workflow

Regulatory Compliance

The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] Academic and research laboratories often operate under specific regulations, such as the EPA's Subpart K, which outlines requirements for storage time, inspections, and emergency procedures.[2] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

References

Comprehensive Safety and Handling Guide for Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Rauvoyunine B is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[1]
Eye and Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] This includes safety glasses with side shields or splash goggles.[2] A face shield may be required for significant splash risks.[2]
Skin and Body Protection Wear a lab coat or a chemical-resistant apron to protect personal clothing from contamination. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.[3] Body protection should be chosen based on the type, concentration, and amount of the dangerous substance and the specific workplace.[1]
Respiratory Protection When handling powders or if aerosols may be generated, a NIOSH-approved N95 or higher filtering facepiece respirator is required.[2] For potential vapors, a half-mask or full-face respirator with a combination cartridge may be necessary.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3]

Operational and Handling Protocols

Adherence to standardized operational procedures is critical to minimize the risk of exposure and contamination.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a certified Class II Biological Safety Cabinet or a chemical fume hood.[2][3]

  • Material Assembly: Before beginning work, gather all necessary materials, including PPE, weighing instruments, solvents, and clearly labeled waste containers.[3]

  • Donning PPE: Put on all required PPE in the correct order: first the gown or lab coat, then gloves, followed by eye and respiratory protection.[3]

2. Handling and Experimental Procedures:

  • Minimizing Dust and Aerosols: Handle solid this compound carefully to minimize dust generation.[3] When working with solutions, use appropriate techniques to avoid splashes and aerosol formation.[3]

  • Safe Handling Practices: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1] Keep the compound away from sources of ignition.[1] After handling, wash hands and any exposed skin thoroughly.[1]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, then lab coat, followed by eye protection).[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and ensure personnel safety.

  • Personal Precautions: Wear appropriate respiratory protection and avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent the product from entering drains and prevent further leakage or spillage if it is safe to do so.[1]

  • Containment and Cleaning: For spills, pick up and arrange for disposal without creating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1]

Caption: Workflow for handling an accidental release of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into clearly labeled hazardous waste containers.[3]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of chemical waste.[3] Do not dispose of chemical waste down the drain.[1][3] Contaminated materials should be placed in suitable, closed containers for disposal.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.